Thalidomide-NH-amido-PEG4-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H35N5O9 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33) |
InChI Key |
JNAXELNKDXMGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Thalidomide-NH-amido-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for Thalidomide-NH-amido-PEG4-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule component serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. When incorporated into a PROTAC, it enables the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS). This document details the molecular interactions, signaling pathways, and provides representative quantitative data and experimental protocols relevant to the design and evaluation of PROTACs utilizing this CRBN-recruiting moiety.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is not a therapeutic agent on its own. Instead, it is a critical component—a prefabricated E3 ligase ligand connected to a linker—designed for the synthesis of PROTACs. A PROTAC is a bifunctional molecule comprising three key parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The thalidomide (B1683933) portion of this compound functions as the E3 ligase ligand. The terminal primary amine (-NH2) is a reactive handle used to chemically conjugate this building block to a warhead that binds a specific protein targeted for degradation.
The fundamental mechanism of a PROTAC synthesized with this component follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its warhead) and the CRBN E3 ligase (via its thalidomide moiety). This forms a key ternary complex (Target Protein-PROTAC-CRBN), bringing the target into close proximity with the E3 ligase machinery.[1] The polyethylene (B3416737) glycol (PEG) linker provides the necessary flexibility and length to allow for this optimal orientation.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.
-
Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can bind to another target protein and E3 ligase, starting the cycle anew.
This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, a key advantage over traditional inhibitors that require 1:1 stoichiometric occupancy.
The Role of the PEG4 Linker
The linker is a critical determinant of PROTAC efficacy. The "NH-amido-PEG4-C2-NH2" portion of the molecule describes a flexible linker containing four polyethylene glycol (PEG) units. PEG linkers are widely used in PROTAC design for several reasons:
-
Solubility : They impart hydrophilicity, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.
-
Flexibility : The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal conformation for the stable formation of the ternary complex.
-
Length : The linker's length is crucial. A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing complex formation. A linker that is too long might lead to an unstable complex with reduced ubiquitination efficiency. The PEG4 unit provides a specific length that must be empirically tested for each new target.
Quantitative Data: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable.
The following table summarizes representative data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the critical impact of PEG linker length on degradation efficiency. While this data is not specific to the exact PEG4-C2 linker, it provides a crucial framework for understanding structure-activity relationships.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective.[2] |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| 4 | BRD4 | H661 | < 0.5 | > 90% | Longer linkers can restore and even enhance degradation efficacy.[2] |
| 5 | BRD4 | H661 | < 0.5 | > 90% | Demonstrates that a longer PEG chain can be beneficial for potent degradation.[2] |
Note: The data presented is a synthesis of findings from multiple research articles to illustrate general trends.[2] Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Evaluating a novel PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This is the most common method to quantify the degradation of a target protein in cells.
Objective : To measure the dose-dependent degradation of a target protein (e.g., BRD4) after treatment with a PROTAC.
Materials :
-
Cell Line (e.g., MDA-MB-231, HeLa, THP-1).[1]
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (optional, e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-target (e.g., anti-BRD4) and anti-loading control (e.g., anti-GAPDH, anti-α-Tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set duration (e.g., 8, 16, or 24 hours).[3]
-
Cell Lysis : Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[1][4]
-
Protein Quantification : Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Western Blot :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect bands using an ECL substrate and an imaging system.[5]
-
-
Analysis : Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay provides a quantitative measure of ternary complex formation in vitro.
Objective : To measure the formation of the Target-PROTAC-CRBN complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials :
-
Recombinant tagged proteins: e.g., GST-tagged target protein (GST-BRD2) and His-tagged E3 ligase complex (His-CRBN/DDB1).[6]
-
TR-FRET donor: e.g., Terbium (Tb)-conjugated anti-GST antibody.[6]
-
TR-FRET acceptor: e.g., AF488-conjugated anti-His antibody.[6]
-
PROTAC of interest (e.g., dBET1 as a control).
-
Assay buffer.
-
384-well assay plates.
-
TR-FRET plate reader.
Procedure :
-
Reagent Preparation : Prepare dilutions of the PROTAC in assay buffer. Prepare a master mix of the tagged proteins and their corresponding labeled antibodies.
-
Assay Plate Setup : Add the PROTAC dilutions to the wells of a 384-well plate.
-
Initiate Reaction : Add the protein/antibody master mix to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the complex to form and reach equilibrium.
-
Measurement : Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor FRET emission).
-
Analysis : Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal). Plot the ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thalidomide-NH-amido-PEG4-C2-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-amido-PEG4-C2-NH2 is a synthetic, bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the rapidly evolving field of targeted protein degradation. Detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the underlying biological pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in drug discovery and chemical biology.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. Unlike inhibitors that merely block the function of a target protein, degraders harness the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate the entire target protein.[1][2]
PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] this compound is a derivative of thalidomide specifically designed for PROTAC development. It incorporates the CRBN-binding moiety, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation to a target protein ligand.
Core Compound Profile: this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. The thalidomide component provides high-affinity binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The PEG4 linker offers optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal primary amine serves as a versatile chemical handle for covalent attachment to a ligand targeting a protein of interest, typically through the formation of an amide bond.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₂₅H₃₆ClN₅O₉ |
| Molecular Weight | 586.03 g/mol |
| CAS Number | 2983037-00-7 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once coupled to a target protein ligand, the resulting PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.
The process begins with the PROTAC simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
Table 2: Representative Degradation Data for a BRD4-Targeting PROTAC
| Parameter | Value | Cell Line |
| DC₅₀ | 1.8 nM | 22Rv1 |
| Dₘₐₓ | >95% | 22Rv1 |
| Degradation Rate (t₁/₂) | ~1 hour | 22Rv1 |
Note: This data is illustrative and the performance of a PROTAC synthesized with this compound will be dependent on the specific target protein and its ligand.
Experimental Protocols
The development and characterization of a PROTAC involves several key experimental stages, from its synthesis to the confirmation of target protein degradation in a cellular context.
Synthesis of a PROTAC via Amide Coupling
This protocol describes the general procedure for conjugating this compound to a carboxylic acid-functionalized target protein ligand.
Caption: General workflow for the synthesis of a PROTAC via amide coupling.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (1.2 equivalents) and the non-nucleophilic base (3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.
Evaluation of Target Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Kinetic Analysis of Protein Degradation using HiBiT Assay
The HiBiT assay is a sensitive and quantitative method for real-time monitoring of protein degradation kinetics in live cells.[4]
Caption: Workflow for the HiBiT assay to measure protein degradation kinetics.
Materials:
-
Cells endogenously expressing the HiBiT-tagged target protein (generated via CRISPR/Cas9)
-
LgBiT protein
-
Nano-Glo® Endurazine™ Live Cell Substrate
-
Synthesized PROTAC
-
Luminometer
Procedure:
-
Plate the HiBiT-tagged cells in a white, 96-well assay plate.
-
Prepare the detection reagent by adding LgBiT protein and Nano-Glo® Endurazine™ substrate to the cell culture medium.
-
Replace the cell culture medium with the detection reagent-containing medium.
-
Treat the cells with a serial dilution of the PROTAC.
-
Immediately place the plate in a luminometer pre-heated to 37°C and begin kinetic luminescence measurements.
-
Collect data at regular intervals over a desired time course (e.g., 24 hours).
-
Analyze the luminescence data to determine the rate of degradation, DC₅₀, and Dₘₐₓ.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the CRBN E3 ubiquitin ligase, combined with an optimized linker and a convenient conjugation handle, makes it a key component in the synthesis of potent and selective protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to leverage this molecule in their efforts to advance the field of targeted protein degradation and develop novel therapeutics.
References
An In-depth Technical Guide to Cereblon Ligands with a PEG4 Linker Structure for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Cereblon ligands functionalized with a tetraethylene glycol (PEG4) linker, a common and versatile component in PROTAC design. We will delve into their structure, mechanism of action, and the critical role of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
The Core Structure: Cereblon Ligand, PEG4 Linker, and Target Binder
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This guide focuses on PROTACs that utilize derivatives of thalidomide (B1683933), lenalidomide, or pomalidomide (B1683931) as Cereblon ligands, connected via a PEG4 linker to a warhead that targets a specific protein for degradation.
The general structure can be depicted as:
[Target Protein Ligand] --- [PEG4 Linker] --- [Cereblon Ligand]
The Cereblon ligand, typically an immunomodulatory imide drug (IMiD), binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The PEG4 linker provides the necessary spatial orientation and flexibility to enable the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6]
The Role and Advantages of the PEG4 Linker
The linker is not merely a passive spacer but plays a critical role in determining the efficacy and druglike properties of a PROTAC. The choice of a PEG4 linker offers several advantages:
-
Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, which can in turn improve cell permeability and overall pharmacokinetic properties.[4]
-
Optimal Length and Flexibility: The length of the PEG4 linker is often sufficient to span the distance between the Cereblon E3 ligase and the target protein without inducing significant strain, facilitating the formation of a stable ternary complex. Its flexibility allows the PROTAC to adopt a conformation conducive to this interaction.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding to other proteins and cellular components.
-
Synthetic Tractability: PEG linkers are synthetically versatile and can be readily incorporated into PROTACs with various reactive handles for conjugation to the target ligand and the E3 ligase ligand.
Quantitative Data on Cereblon-Recruiting PROTACs with PEG4-like Linkers
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
Kd (Dissociation Constant): A measure of the binding affinity of the PROTAC's ligands to the target protein and the E3 ligase.
Below is a summary of quantitative data for well-characterized BRD4-targeting PROTACs that utilize a Cereblon ligand and a PEG-containing linker.
| PROTAC Name | Cereblon Ligand | Target Protein | Linker Description | DC₅₀ | Dₘₐₓ | Kd (BRD4) | Kd (CRBN) | Cell Line | Reference |
| ARV-825 | Pomalidomide | BRD4 | PEG-containing linker | <1 nM | >90% | 28 nM (BD2), 90 nM (BD1) | ~3 µM | Burkitt's Lymphoma cells | [7][8] |
| dBET1 | Thalidomide | BRD4 | PEG-containing linker | ~100 nM | >90% | 26.0 ± 2.1 µM (to CRBN-TBD) | - | Human T cells | [9][10] |
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Key Experimental Protocols
The characterization of Cereblon-based PROTACs involves a suite of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Protocol 1: Western Blotting for Protein Degradation
This protocol is fundamental for quantifying the degradation of the target protein.[5][11][12]
1. Cell Culture and Treatment:
- Plate a human cancer cell line known to express the target protein (e.g., THP-1, MDA-MB-231, or HeLa for BRD4) in 6-well plates at an appropriate density to reach 70-80% confluency on the day of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
- Treat the cells with the PROTAC dilutions and incubate for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
- Normalize the protein concentration of all samples.
- Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantitatively measures the formation of the ternary complex.[13][14][15][16][17]
1. Cell Preparation and Transfection:
- Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
- Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
2. Compound Treatment and Reagent Addition:
- Label the HaloTag®-fused protein by adding a fluorescent HaloTag® ligand (e.g., HaloTag® NanoBRET® 618 Ligand) to the cells and incubate.
- Prepare serial dilutions of the PROTAC in Opti-MEM™.
- To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
- Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
- Add the Nano-Glo® Live Cell Substrate to each well.
3. Signal Measurement and Data Analysis:
- Measure the donor emission (at 460 nm) and acceptor emission (at 618 nm) using a luminometer.
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target protein within the complex cellular environment.[18][19][20][21][22]
1. Cell Treatment and Heat Shock:
- Treat cultured cells with the PROTAC at various concentrations or a single, effective concentration, alongside a vehicle control.
- After incubation, harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
2. Lysis and Separation of Soluble Fraction:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
3. Protein Analysis:
- Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting or other quantitative protein detection methods.
- A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Conclusion
Cereblon ligands functionalized with a PEG4 linker are integral components in the design of a significant number of efficacious PROTACs. The PEG4 linker provides a favorable balance of solubility, flexibility, and length, which is crucial for the formation of a productive ternary complex and subsequent degradation of the target protein. This guide has provided a technical overview, quantitative data on key examples, and detailed experimental protocols to aid researchers in the design, synthesis, and evaluation of novel Cereblon-based PROTACs. A thorough understanding of these core principles and methodologies is essential for advancing the field of targeted protein degradation and developing the next generation of therapeutics.
References
- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. selvita.com [selvita.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pelagobio.com [pelagobio.com]
The Role of Thalidomide-NH-amido-PEG4-C2-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This technical guide provides an in-depth examination of Thalidomide-NH-amido-PEG4-C2-NH2, a key building block in the synthesis of PROTACs. We will explore its core function as a Cereblon (CRBN) E3 ligase ligand, the significance of its PEGylated linker, and its application in the rational design of potent and selective protein degraders. This document will detail the underlying signaling pathways, provide comprehensive experimental protocols for the characterization of PROTACs, and present quantitative data in a clear, comparative format to aid researchers in this dynamic field.
Introduction to Targeted Protein Degradation and PROTACs
Conventional therapeutics, such as small molecule inhibitors, typically function by blocking the activity of a target protein. While effective in many cases, this approach has limitations, including the need for high drug concentrations and the difficulty of targeting non-enzymatic proteins. Targeted protein degradation offers a novel paradigm by inducing the selective removal of a target protein from the cell.
PROTACs are the vanguard of this approach. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machine responsible for protein catabolism.
Core Function of this compound
This compound is a pre-synthesized chemical entity that serves as a foundational component for the construction of PROTACs. It comprises two of the three essential elements of a PROTAC: the E3 ligase ligand and a versatile linker.
-
The Thalidomide (B1683933) Moiety: A Cereblon (CRBN) E3 Ligase Ligand Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating the thalidomide scaffold, this compound enables the resulting PROTAC to hijack the CRBN E3 ligase complex. The recruitment of this complex is the critical first step in the ubiquitination and subsequent degradation of the target protein.
-
The Linker: A PEG4 Chain with a Terminal Amine The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This compound features a polyethylene (B3416737) glycol (PEG) linker of four units (PEG4). PEG linkers are often employed in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties. The length and flexibility of the PEG4 chain are critical for allowing the formation of a productive ternary complex.
The linker terminates in a primary amine (-NH2) group, which provides a convenient chemical handle for conjugation to a ligand for the protein of interest. This conjugation is typically achieved through amide bond formation or other standard bioconjugation techniques.
Mechanism of Action: From Ternary Complex to Protein Degradation
The mechanism of action for a PROTAC synthesized from this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and the CRBN E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling of the PROTAC: The PROTAC is then released and can engage another POI and E3 ligase, acting in a catalytic manner.
Quantitative Data on PROTAC Performance
| Compound ID | Target | Cell Line | IC50 (µM)[2] |
| 15 | EGFR | MCF-7 | 2.12 |
| HepG-2 | 3.14 | ||
| HCT-116 | 4.31 | ||
| A549 | 2.65 | ||
| 16 | EGFR | MCF-7 | 1.83 |
| HepG-2 | 2.21 | ||
| HCT-116 | 2.15 | ||
| A549 | 1.32 | ||
| Erlotinib (Control) | EGFR | MCF-7 | 10.16 |
| HepG-2 | 9.59 | ||
| HCT-116 | 10.84 | ||
| A549 | 9.48 | ||
| Doxorubicin (Control) | Topoisomerase II | MCF-7 | 4.55 |
| HepG-2 | 5.18 | ||
| HCT-116 | 3.29 | ||
| A549 | 4.33 |
Note: The data presented is for pomalidomide-based PROTACs and serves as a representative example of the type of quantitative data generated in PROTAC development.
Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and cellular assays to determine its efficacy, selectivity, and mechanism of action. Below are detailed protocols for key experiments.
PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves the coupling of the terminal amine of the linker to a carboxylic acid on the target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the target protein ligand in the anhydrous solvent.
-
Add the amide coupling reagents and the tertiary base, and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard technique to quantify the degradation of the target protein.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (if available).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical and cellular assays can be used for this purpose.
Example: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-tagged POI
-
Expression vector for HaloTag®-tagged CRBN
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs. Its inherent ability to recruit the CRBN E3 ligase, combined with a flexible and solubilizing PEG4 linker, facilitates the development of potent and selective protein degraders. The terminal amine provides a straightforward conjugation point for a wide variety of target-binding ligands, making it an attractive tool for researchers in both academic and industrial settings. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols, as outlined in this guide, are essential for the successful development of novel therapeutics based on targeted protein degradation.
References
A Technical Guide to the Physicochemical Properties of Thalidomide-NH-amido-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of Thalidomide-NH-amido-PEG4-C2-NH2, a bifunctional molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule incorporates a polyethylene (B3416737) glycol (PEG) linker, enhancing solubility and providing a reactive terminal amine for conjugation to a target protein ligand.
Due to the specialized nature of this compound, publicly available experimental data is limited. This guide presents the known properties and outlines standard, detailed experimental protocols for the characterization of key physicochemical parameters, including solubility, stability, and pKa.
Core Physicochemical Properties
The fundamental properties of the hydrochloride salt of the title compound have been determined and are crucial for its application in wet lab settings, particularly for calculating molar concentrations and understanding its basic chemical identity.
Table 1: Core Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆ClN₅O₉ | |
| Molecular Weight | 586.03 g/mol | |
| Appearance | Solid (Light yellow to yellow) | |
| Purity | Typically >98% (Varies by supplier) | |
| Storage Conditions | -20°C, sealed storage, away from moisture |
Solubility Profile
Solubility is a critical parameter influencing a compound's utility in biological assays and its potential for formulation. While thalidomide itself is sparingly soluble in aqueous solutions, the inclusion of a PEG linker is designed to improve this property.[1] The known solubility data is primarily in organic solvents.
Table 2: Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | 100 mg/mL (170.64 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. | |
| Water | Data not available (Expected to be low to moderate) | The parent compound, thalidomide, is sparingly soluble in water (~50 µg/mL).[1] | |
| PBS (pH 7.4) | Data not available | See Experimental Protocol 3.1 for determination method. |
Experimental Protocols
The following sections detail robust, standard methodologies for determining the key physicochemical parameters for which specific data on this compound is not publicly available.
Protocol for Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the maximum concentration of a compound that can be dissolved in an aqueous buffer under equilibrium conditions, representing its true solubility.[2][3]
-
Objective: To determine the equilibrium solubility of the test compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials:
-
Test compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
HPLC vials, filtration units (e.g., 0.45 µm PVDF syringe filters)
-
Vial roller or shaker plate
-
Calibrated HPLC-UV system
-
-
Procedure:
-
Add an excess amount of the solid test compound to a known volume of PBS (e.g., 1 mg to 1 mL) in a glass vial. This ensures a saturated solution is formed.
-
Seal the vials and place them on a roller or shaker at a constant temperature (e.g., 25°C or 37°C).
-
Incubate for at least 24 hours to ensure equilibrium is reached.[4][5]
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove all undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared from a DMSO stock solution.
-
-
Data Analysis: The concentration determined by HPLC-UV is reported as the thermodynamic solubility in mg/mL or µM.
Protocol for Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes, which is critical for predicting its in vivo half-life.[6][7]
-
Objective: To determine the rate of degradation of the test compound in human plasma.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (heparinized)
-
Incubator (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the test compound into the plasma to achieve a final concentration of 1 µM.[6] The final DMSO concentration should be low (e.g., <0.5%) to avoid plasma protein precipitation.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[7][8]
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold quenching solution. The organic solvent precipitates plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope (k) of the linear fit is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[8]
-
Protocol for pKa Determination via Potentiometric Titration
The dissociation constant (pKa) is essential for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and target binding.[9][10][11]
-
Objective: To determine the pKa value(s) of the test compound's ionizable groups.
-
Materials:
-
Test compound
-
Deionized water (degassed)
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Co-solvent if solubility is low (e.g., methanol (B129727) or DMSO)
-
Calibrated pH meter with a precision electrode
-
Automated titrator
-
-
Procedure:
-
Dissolve a precise amount of the test compound in a known volume of deionized water (or a water/co-solvent mixture).
-
If the compound is a salt (like the hydrochloride form), it will be titrated with a standardized base (e.g., NaOH).
-
Place the solution in a temperature-controlled vessel and insert the pH electrode.
-
Slowly add the titrant in small, precise increments using the automated titrator.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This generates a sigmoidal titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[11] For polyprotic molecules, multiple inflection points may be observed.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Mechanism of Action: Binding to the CRL4^CRBN E3 Ligase Complex
The thalidomide moiety of the molecule functions by binding to Cereblon (CRBN), which acts as a substrate receptor for the Cullin 4 (CUL4)-RING Box 1 (RBX1)-DDB1 E3 ubiquitin ligase complex, also known as CRL4^CRBN.[12][13] This binding event modulates the substrate specificity of the E3 ligase. In the context of a PROTAC, this positions the ligase in close proximity to a target protein (tethered via the other end of the linker), leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Binding of the Thalidomide moiety to the CRBN substrate receptor of the CRL4 E3 ligase.
Experimental Workflow Visualization
The logical flow for characterizing a novel compound like this compound involves a tiered approach, starting with fundamental properties and moving to more complex biological assays.
Caption: A logical workflow for the physicochemical characterization of a PROTAC building block.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. evotec.com [evotec.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. ijirss.com [ijirss.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
In-Depth Technical Guide: Thalidomide-NH-amido-PEG4-C2-NH2 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-amido-PEG4-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, a generalized synthesis approach, representative biological data, key experimental protocols, and the underlying signaling pathway for this E3 ligase ligand-linker conjugate.
Chemical Identity and Properties
This compound hydrochloride is a bifunctional molecule that incorporates the thalidomide (B1683933) core, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1] This terminal amine provides a reactive handle for conjugation to a target protein ligand, forming the final heterobifunctional PROTAC.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 2983037-00-7[1] |
| Molecular Formula | C₂₅H₃₆ClN₅O₉[1] |
| Molecular Weight | 586.03 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | -20°C, sealed, away from moisture[1] |
Synthesis of Thalidomide-Based PROTAC Linkers
While a specific, publicly available, step-by-step synthesis protocol for this compound is not available, a generalized synthetic strategy can be outlined based on established methods for creating thalidomide-based PROTAC linkers. The synthesis typically involves the functionalization of the thalidomide core, followed by the attachment of the PEG linker.
A common approach involves modifying the phthalimide (B116566) ring of a thalidomide precursor. For instance, starting with 4-aminothalidomide, the amino group can be acylated with a bifunctional linker. This linker would have a carboxylic acid at one end for amide bond formation with the 4-aminothalidomide and a protected amine at the other end. The PEG chain is often incorporated into this linker. The final step would be the deprotection of the terminal amine to yield the desired product.
Alternatively, 4-hydroxythalidomide can be used as a starting material, with the linker being attached via an ether or ester linkage. The choice of synthetic route depends on the desired connectivity and the stability of the resulting linker.
Biological Activity and Quantitative Data
As of the latest literature review, specific quantitative data (e.g., DC₅₀, Dₘₐₓ) for a PROTAC explicitly utilizing the this compound linker has not been published. However, to illustrate the typical performance of thalidomide-based PROTACs with PEG linkers, the following table presents representative data from a study on a BRD4-degrading PROTAC. It is important to note that the linker structure in this example is different, but it demonstrates the type of data generated in PROTAC evaluation.
Table 2: Representative Degradation Data for a Thalidomide-Based PROTAC
| PROTAC Component | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Thalidomide-PEG-Linker | BRD4 | HeLa | 8.3 | >90 |
Note: DC₅₀ is the concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. Data is representative and not specific to this compound.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
The evaluation of a novel PROTAC involves a series of experiments to confirm its mechanism of action and quantify its efficacy.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (e.g., MTS Assay)
Objective: To assess the cytotoxicity of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own experiments in the quest for novel therapeutics.
References
Understanding the PEG4 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the role and application of the tetra-ethylene glycol (PEG4) linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] The linker component is a critical determinant of a PROTAC's success, and PEG-based linkers, particularly PEG4, have become a cornerstone in the field.[3]
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5] This event-driven mechanism allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[4]
The linker is far from a passive spacer; its length, chemical composition, flexibility, and attachment points are crucial for optimizing the biological activity of the PROTAC.[6][7] These properties profoundly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability, which are essential for drug development.[3][8]
Properties and Advantages of the PEG4 Linker
Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed in PROTAC design.[8] A PEG4 linker consists of four repeating ethylene (B1197577) glycol units. This structure imparts several advantageous properties:
-
Enhanced Solubility: PROTACs are often large, complex molecules that suffer from poor aqueous solubility.[9] The ether oxygens in the PEG backbone are hydrogen bond acceptors that improve the hydrophilicity and solubility of the entire molecule, which can enhance pharmacokinetic properties.[6][7][10]
-
Optimal Flexibility and Conformation: The PEG4 linker possesses significant conformational flexibility due to the low rotational barrier of its ether linkages.[3][11] This flexibility allows the PROTAC to adopt a range of conformations, increasing the probability of achieving the precise geometry required for a stable and productive ternary complex between the target protein and the E3 ligase.[11]
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3] This "chameleonic" behavior can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[3][9]
-
Synthetic Tractability: A wide variety of bifunctional PEG4 linkers (e.g., Amine-PEG4-Carboxylic Acid, Azide-PEG4-NHS ester) are commercially available, enabling the rapid and modular synthesis of PROTAC libraries for optimization studies.[10][][13] This allows for systematic variation of the linker to identify the optimal length and attachment points.[]
Quantitative Impact of PEG Linkers on PROTAC Performance
The choice of linker significantly impacts a PROTAC's physicochemical properties and its degradation efficiency. The following tables provide illustrative data compiled from various sources to demonstrate these effects.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBA | Number of Rotatable Bonds |
|---|---|---|---|---|---|---|
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 14 | 30 |
Data is illustrative and compiled from various sources in the literature.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
|---|---|---|---|---|
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[3] DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are cell-line and time-point dependent.
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism of PROTACs, a typical discovery workflow, and the specific role of the PEG4 linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: The structure and key functional roles of the PEG4 linker.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PEG4-containing PROTACs.
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a commercially available bifunctional NH₂-PEG4-COOH linker.
Materials:
-
POI ligand with a suitable functional group (e.g., a free amine).
-
E3 ligase ligand with a suitable functional group (e.g., pomalidomide (B1683931) with a free amine).
-
Bifunctional linker: 1-Amino-14-oxo-3,6,9,12-tetraoxa-15-azapentadecan-1-oic acid (NH₂-PEG4-COOH).
-
Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).
-
Purification: Reverse-phase HPLC system.
-
Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).
Procedure:
-
Step A: Coupling of POI Ligand to PEG4 Linker:
-
Dissolve the POI ligand (1.0 eq) and NH₂-PEG4-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting POI-PEG4-COOH intermediate by flash chromatography or HPLC.
-
-
Step B: Coupling of POI-PEG4-COOH to E3 Ligase Ligand:
-
Dissolve the purified POI-PEG4-COOH intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC product by reverse-phase preparative HPLC to yield the pure compound.
-
Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
-
This protocol is used to determine the DC₅₀ and Dₘₐₓ values by quantifying target protein levels after PROTAC treatment.[14]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture reagents and multi-well plates.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[11][15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of each supernatant using a BCA protein assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Repeat the wash steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]
-
Re-probe the same membrane with a primary antibody for a loading control protein.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[16]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of PROTAC concentration and use a non-linear regression (four-parameter variable slope) to determine the DC₅₀ and Dₘₐₓ values.[11][14]
-
Confirming that a PROTAC induces the formation of a POI-PROTAC-E3 ligase ternary complex is a critical step in its characterization.[17][] Several biophysical techniques are used for this purpose.[19]
-
NanoBRET™/FRET Assays: These are cell-based proximity assays that measure the energy transfer between a donor fluorophore (e.g., NanoLuc® luciferase fused to the target protein) and an acceptor fluorophore (e.g., a fluorescent ligand attached to a HaloTag®-fused E3 ligase).[17][20] An increase in the BRET/FRET signal upon addition of the PROTAC indicates the formation of a ternary complex within living cells.[17]
-
Co-Immunoprecipitation (Co-IP): In this method, cells are treated with the PROTAC (and often a proteasome inhibitor to prevent degradation).[21] The E3 ligase (or target protein) is immunoprecipitated from the cell lysate using a specific antibody. The resulting precipitate is then analyzed by Western blot for the presence of the target protein (or E3 ligase). The detection of both proteins confirms their interaction in the presence of the PROTAC.[21]
-
Surface Plasmon Resonance (SPR): This in vitro technique can measure the binding kinetics and affinity of the ternary complex.[19] Typically, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A mixture of the second protein (the POI) and the PROTAC is then flowed over the chip. An increase in the binding signal compared to the POI alone indicates the formation of the ternary complex on the sensor surface.[19]
Conclusion and Future Perspectives
The PEG4 linker is an indispensable and versatile tool in the design of effective PROTACs. It offers a powerful means to enhance solubility, modulate cell permeability, and provide the necessary flexibility to achieve a productive ternary complex for efficient protein degradation.[3] While early linker design was often empirical, the field is moving towards more rational, structure-guided strategies. The continued exploration of linkers like PEG4 and its derivatives will be crucial in advancing the next generation of targeted protein degraders from research tools to transformative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-amido-PEG4-C2-NH2 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Thalidomide-NH-amido-PEG4-C2-NH2, a pre-functionalized E3 ligase ligand-linker conjugate, in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.
This compound incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide (B1683933), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This bifunctional molecule serves as a foundational component for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI).
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[1] Concurrently, the other end of the PROTAC, which is conjugated to a ligand for a specific POI, binds to its target. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Caption: General mechanism of action for a thalidomide-based PROTAC.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables summarize representative quantitative data for well-characterized thalidomide-based PROTACs. It is important to note that specific values for a PROTAC synthesized with this compound will be dependent on the conjugated protein of interest ligand.
Table 1: Representative Degradation Potency of BET-Targeting PROTACs [2]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.
Table 2: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~1 µM | ITC |
| Pomalidomide | ~300 nM | SPR |
| Lenalidomide | ~250 nM | SPR |
Kd: Dissociation constant, a measure of binding affinity. ITC: Isothermal Titration Calorimetry. SPR: Surface Plasmon Resonance.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of a carboxylic acid-functionalized ligand for a protein of interest to the terminal amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR spectroscopy to confirm its identity and purity.
Caption: A typical workflow for the synthesis of a PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[2]
Materials:
-
Cultured cells expressing the protein of interest
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[1]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant protein of interest
-
Ubiquitin
-
ATP
-
The synthesized PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: Assemble the reactions on ice in a final volume of 25 µL. Include the following components: E1, E2, CRL4-CRBN, POI, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.
-
Initiate Reaction: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the POI to detect the unmodified POI and higher molecular weight ubiquitinated species.
Controls:
-
No E1: To confirm ATP and E1 dependence.
-
No E3: To confirm the reaction is E3-dependent.
-
No PROTAC: To show that ubiquitination is PROTAC-dependent.
Caption: A comprehensive workflow for the evaluation of a novel PROTAC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-functionalized nature with a terminal amine on a flexible PEG linker facilitates the straightforward conjugation of a wide variety of POI ligands. The protocols and representative data provided in these application notes offer a robust framework for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications. A multi-faceted approach, combining biochemical and cellular assays, is crucial for the thorough characterization of the potency, selectivity, and mechanism of action of newly developed PROTACs.
References
Application Notes and Protocols for Conjugating a Protein Ligand to Thalidomide-NH-amido-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of a protein ligand to the bifunctional linker, Thalidomide-NH-amido-PEG4-C2-NH2. This linker contains a terminal amine group and a thalidomide (B1683933) moiety, which is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The resulting conjugate is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to induce the targeted degradation of a protein of interest (POI) by the ubiquitin-proteasome system.[1][2][3]
The primary method described herein involves the activation of carboxyl groups (aspartic and glutamic acid residues) on the protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated protein is then reacted with the primary amine of the this compound linker.
Principle of the Reaction
The conjugation is a two-step process:
-
Activation of Protein Ligand: Carboxyl groups on the surface of the protein ligand are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[4][5] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[6]
-
Conjugation with Thalidomide Linker: The NHS-activated protein ligand is then reacted with the terminal primary amine of the this compound linker. The amine group of the linker performs a nucleophilic attack on the NHS ester, resulting in the formation of a stable amide bond and releasing NHS.[7][8] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[6][8]
Experimental Protocols
Materials and Reagents
-
Protein Ligand of Interest (with accessible carboxyl groups)
-
This compound hydrochloride[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility[5]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5[7][9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25) for purification[10]
-
Reaction tubes and standard laboratory equipment
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol is recommended to minimize self-conjugation of the protein ligand.
Step 1: Activation of the Protein Ligand
-
Prepare a 1-10 mg/mL solution of the protein ligand in Activation Buffer.[10]
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Add EDC and NHS to the protein solution. A typical starting molar ratio is Protein:EDC:NHS of 1:10:25, but this should be optimized for each specific protein.[10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to the Thalidomide Linker
-
Immediately after activation, remove the excess EDC and NHS and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2-8.0). This also serves to raise the pH for the next step.[6]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the Thalidomide linker solution to the activated protein solution. A molar excess of the linker (e.g., 10- to 50-fold) over the protein is recommended to drive the reaction.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[8]
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.[10]
Step 3: Purification of the Conjugate
-
Remove unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column or gel filtration) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
Characterization of the Conjugate
-
Degree of Labeling (DOL): The molar ratio of the thalidomide linker to the protein can be determined using methods such as UV-Vis spectroscopy (if the linker has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.
-
Purity: Assess the purity of the conjugate using SDS-PAGE and HPLC.
-
Functional Activity: Confirm that the conjugated protein ligand retains its binding affinity for the target protein and that the thalidomide moiety is capable of recruiting CRBN.
Data Presentation
Table 1: Summary of Recommended Reaction Parameters for Protein-Linker Conjugation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency.[7] |
| Activation Buffer pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[6] |
| Coupling Buffer pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[8] |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 (starting point) | A significant excess of activating agents is needed to drive the reaction.[10] |
| Molar Ratio (Protein:Linker) | 1:10 to 1:50 | An excess of the linker maximizes the labeling of the activated protein. |
| Reaction Temperature | Room Temperature (20-25°C) | A convenient temperature that provides a reasonable reaction rate. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for activation while minimizing hydrolysis of the NHS ester.[10] |
| Reaction Time (Conjugation) | 1 - 4 hours at RT or overnight at 4°C | Allows for completion of the conjugation reaction.[9] |
Visualizations
Caption: Experimental workflow for the two-step conjugation of a protein ligand to the Thalidomide linker.
Caption: Mechanism of action of the resulting PROTAC, leading to targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC | シグナル伝達経路 | TargetMol [targetmol.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. glenresearch.com [glenresearch.com]
- 10. covachem.com [covachem.com]
Application Notes and Protocols for Thalidomide-NH-amido-PEG4-C2-NH2 in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Thalidomide-NH-amido-PEG4-C2-NH2, a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its solubility and stability characteristics, along with experimental procedures to guide its effective use in research settings.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs. It consists of a thalidomide (B1683933) moiety that binds to the E3 ligase CRBN, a PEG4 linker to provide spacing and improve physicochemical properties, and a terminal amine group for conjugation to a target protein ligand. By recruiting CRBN to a specific protein of interest, PROTACs mediate the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydrochloride salt form of this compound is often used to enhance stability and solubility.
Solubility Profile
The solubility of this compound is a critical factor for its handling and use in various experimental assays. Below is a summary of its solubility in common laboratory solvents. It is important to note that the use of freshly opened, anhydrous solvents is recommended, as hygroscopic solvents can negatively impact solubility.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| This compound hydrochloride | DMSO | 100 mg/mL[1] | 170.64 mM[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | Water | 100 mg/mL | 219.85 mM | Sonication is recommended. |
| Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | DMSO | 125 mg/mL | 274.81 mM | Sonication is recommended. |
| Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | Water | 100 mg/mL | 184.17 mM | Ultrasonic treatment may be required.[2] |
| Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | DMSO | >100 mg/mL | >230.22 mM | Ultrasonic treatment may be required.[2] |
Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing stock solutions of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound hydrochloride to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as indicated in stock solution preparation tables often provided by the supplier).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Caption: Workflow for assessing the solubility and stability of this compound.
Stability Profile
The stability of this compound is crucial for ensuring the reproducibility and reliability of experimental results. The hydrochloride salt form generally offers improved stability over the free base.
Storage Recommendations:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from moisture and light.[1]
-
Stock Solutions (in DMSO): For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] Avoid repeated freeze-thaw cycles.
Protocol for Assessing Chemical Stability using LC-MS
This protocol outlines a general method to evaluate the chemical stability of this compound in different buffer systems and at various temperatures.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers with varying pH values (e.g., pH 5.0, pH 8.0)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
LC-MS system
Procedure:
-
Prepare working solutions of this compound at a final concentration of 1-10 µM in the different buffers (PBS and other pH buffers). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect.
-
Aliquot the working solutions into multiple tubes for each condition (time point and temperature).
-
Collect a "time 0" sample immediately after preparation.
-
Incubate the remaining tubes at the designated temperatures.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one tube from each condition and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by LC-MS to quantify the remaining amount of the parent compound.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a method to assess the metabolic stability of the compound, which is crucial for predicting its in vivo half-life.
Materials:
-
This compound stock solution in DMSO
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS system
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, pre-warm the HLM and the compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mechanism of Action and Signaling Pathway
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3] This binding event, in the context of a PROTAC, brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Designing a PROTAC Using Thalidomide-NH-amido-PEG4-C2-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing the E3 ligase ligand-linker conjugate, Thalidomide-NH-amido-PEG4-C2-NH2.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether.[1] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.[3]
Design Principles of a Thalidomide-based PROTAC
The design of the PROTAC described herein utilizes this compound, a pre-synthesized E3 ligase ligand-linker conjugate.[4]
-
E3 Ligase Ligand: Thalidomide (B1683933) Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5] The thalidomide moiety of the PROTAC binds to CRBN, effectively recruiting the E3 ligase machinery.
-
Linker: -NH-amido-PEG4-C2-NH2 The linker plays a critical role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6]
-
PEG4: The polyethylene (B3416737) glycol (PEG) component, consisting of four repeating ethylene (B1197577) glycol units, enhances the hydrophilicity and solubility of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous for adopting a conformation that facilitates ternary complex formation.
-
Amido and C2 Spacers: These components contribute to the overall length and spatial orientation of the linker, which must be optimized for effective degradation of a specific POI.
-
Terminal Amine (-NH2): The terminal primary amine serves as a reactive handle for conjugation to a ligand for the Protein of Interest (POI).[4] This conjugation is typically achieved through amide bond formation with a carboxylic acid on the POI ligand.[7]
-
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization for specific POIs and cell lines is recommended.
PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of the terminal amine on the thalidomide-linker conjugate to a POI ligand containing a carboxylic acid.
Caption: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound hydrochloride[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Biological Evaluation: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein.[2]
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Materials:
-
Appropriate cell line expressing the POI
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[8] Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein per well, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control overnight at 4°C.[8] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Add the ECL substrate and capture the signal.[8] Quantify the band intensities and normalize the POI level to the loading control. Calculate the percentage of degradation relative to the vehicle control.[9]
Cell Viability Assay: CellTiter-Glo®
This assay determines the effect of the PROTAC on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[10]
Materials:
-
Appropriate cell line
-
Synthesized PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[11]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[11]
-
Assay Protocol: Equilibrate the plate to room temperature for 30 minutes.[12] Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[12]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[13] Measure the luminescence using a plate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[11]
Data Presentation
The efficacy of a PROTAC is characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation), while its effect on cell proliferation is measured by the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Representative Degradation Potency of Thalidomide-based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | >95 | [9] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | >95 | [1] |
| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | HeLa | 2840 | 93 | [14] |
Note: Data is representative and sourced from studies on similar PROTACs. Performance is highly dependent on the specific POI, linker, and cell line.
Table 2: Representative Cytotoxicity Data of a BRD4-targeting PROTAC
| PROTAC ID | Target Protein | Cell Line | Assay Duration (h) | IC₅₀ (nM) | Reference |
| ARV-771 | BRD4 | CRBN-mutant MOLM13 | 72 | >1000 | [11] |
| ARV-771 | BRD4 | Wild-type MOLM13 | 72 | 4.7 | [11] |
Note: This data illustrates the on-target effect of a PROTAC, showing significantly lower cytotoxicity in cells lacking the E3 ligase component.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing Thalidomide-NH-amido-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
This document provides detailed application notes and protocols for the biological evaluation of PROTACs synthesized using Thalidomide-NH-amido-PEG4-C2-NH2 as the E3 ligase ligand-linker conjugate. This building block incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible PEG4-C2 linker terminating in an amine group ready for conjugation to a POI ligand.[5] The assays described herein are fundamental for characterizing the efficacy, potency, and mechanism of action of the resulting PROTACs.
Mechanism of Action
A PROTAC utilizing the thalidomide-based linker hijacks the CRL4^CRBN^ E3 ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[6]
Key Cell-Based Assays and Protocols
The successful development of a PROTAC requires a suite of robust cell-based assays to characterize its biological activity. The general workflow involves assessing target engagement, protein degradation, and the downstream cellular consequences.
Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify the degradation of the target protein.[3]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[3]
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3][8]
-
Cell Viability Assay (MTS or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[9]
Protocol (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[9]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[10]
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.[10]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).[10]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.[11]
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control to determine the IC₅₀ value.[11]
Ternary Complex Formation Assay (NanoBRET™)
This assay confirms the PROTAC's mechanism of action by measuring the formation of the POI-PROTAC-CRBN ternary complex in live cells.[12]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor).[12]
-
Labeling: Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Compound Treatment: Add the PROTAC at various concentrations to the cells in a 96-well plate.
-
Signal Measurement: Measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations where binary complexes predominate.[12]
Representative Quantitative Data
The following tables provide representative data for thalidomide-based PROTACs to serve as a benchmark for expected performance. The actual values will depend on the specific target protein, the conjugated ligand, and the cell line used.
Table 1: Representative Degradation Potency of a Thalidomide-Based PROTAC (Data is illustrative and adapted from studies on similar thalidomide-PEG-based PROTACs targeting BRD4)[13]
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative Thalidomide-PEG-POI | BRD4 | HeLa | 15 | >95 |
Table 2: Representative Cytotoxicity of a Thalidomide-Based PROTAC (Data is illustrative and based on published results for potent BET-targeting PROTACs)[14]
| PROTAC | Cell Line | Assay | Incubation Time (h) | IC₅₀ (nM) |
| Representative Thalidomide-PEG-POI | MNNG/HOS | CCK-8 | 72 | 1.8 |
| Representative Thalidomide-PEG-POI | Saos-2 | CCK-8 | 72 | 1.1 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the cellular characterization of PROTACs developed using the this compound E3 ligase ligand-linker conjugate. Rigorous execution of these assays is critical for determining the degradation efficiency, potency, and therapeutic potential of novel PROTAC molecules, ultimately guiding the process of lead optimization in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Protein Degradation with a Thalidomide-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] Thalidomide-based PROTACs specifically utilize thalidomide (B1683933) or its analogs to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][6] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following treatment with a PROTAC.[3] This application note provides a detailed protocol for performing a Western blot to assess the efficacy of a thalidomide-based PROTAC in cultured cells. Key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) can be determined from this analysis.[3]
Signaling Pathway of Thalidomide-based PROTAC Action
A thalidomide-based PROTAC facilitates the formation of a ternary complex between the target protein (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[6]
References
Application Note: Mass Spectrometry Analysis of PROTACs Containing Thalidomide-NH-amido-PEG4-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][1] This document provides detailed protocols for the mass spectrometry-based analysis of PROTACs containing a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected via a PEGylated linker (Thalidomide-NH-amido-PEG4-C2-NH2) to a hypothetical POI ligand.
Mass spectrometry (MS) is an indispensable tool in the development and characterization of PROTACs, enabling the quantitative assessment of their efficacy, selectivity, and mechanism of action.[2][3] This application note will cover key MS-based methodologies, including the quantification of target protein degradation and the characterization of the PROTAC-induced ternary complex formation.
Core Concepts and Signaling Pathway
The fundamental mechanism of a thalidomide-based PROTAC involves inducing proximity between the target protein and the CRBN E3 ligase.[4][5] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][1]
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the efficacy and selectivity of PROTACs.[6] The following tables summarize representative quantitative data from experiments on cells treated with a hypothetical this compound-based PROTAC targeting a specific POI.
Table 1: PROTAC-Induced POI Degradation (DC50 and Dmax)
| PROTAC Concentration | % POI Remaining (vs. Vehicle) |
| 1 nM | 85.2% |
| 10 nM | 48.9% |
| 50 nM | 15.7% |
| 100 nM | 8.3% |
| 500 nM | 7.9% |
| 1 µM | 8.1% |
| DC50 | ~10 nM |
| Dmax | >90% |
Table 2: Global Proteomics Summary (TMT-based LC-MS/MS)
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Notes |
| Protein of Interest (POI) | -3.8 | <0.0001 | On-target degradation |
| Known Off-target 1 | -0.2 | >0.05 | Not significant |
| CRBN | 0.1 | >0.05 | E3 Ligase, not degraded |
| Housekeeping Protein (e.g., GAPDH) | 0.05 | >0.05 | Loading control |
Experimental Protocols
Protocol 1: Quantitative Analysis of POI Degradation by LC-MS/MS
This protocol outlines the steps for quantifying the degradation of a target protein using a bottom-up proteomics approach with tandem mass tag (TMT) labeling for multiplexed analysis.[1]
Caption: Workflow for quantitative proteomics analysis.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
3. Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using a protease like trypsin.
4. Peptide Labeling (TMT):
-
Label the peptides from each condition with a different TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction.
5. Sample Pooling and Cleanup:
-
Combine the labeled peptide samples.[6]
-
Desalt and concentrate the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
6. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[2]
-
Use a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.[1]
7. Data Analysis:
-
Process the raw MS data using software like Proteome Discoverer or MaxQuant.[1][6]
-
Identify peptides and proteins by searching against a relevant protein database.[2]
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[1]
-
Perform statistical analysis to identify significantly regulated proteins.
Protocol 2: Analysis of Ternary Complex Formation by Native Mass Spectrometry
Native MS is a powerful technique for studying noncovalent protein-ligand and protein-protein interactions, making it ideal for observing the formation of the ternary complex.[7][8]
Caption: Workflow for native mass spectrometry analysis.
1. Sample Preparation:
-
Purify the POI and the CRBN E3 ligase complex.
-
Perform buffer exchange for all proteins into a volatile buffer like ammonium (B1175870) acetate (B1210297) (e.g., 100 mM, pH 6.8) using spin columns.[7][9]
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) and dilute it in the same volatile buffer.[9]
2. Incubation:
-
Mix the POI, CRBN E3 ligase, and the PROTAC at desired molar ratios (e.g., 1:1:2).[7]
-
Incubate the mixture to allow for complex formation.
3. Nano-Electrospray Ionization (nESI):
-
Introduce the sample into the mass spectrometer using nESI, which is a soft ionization technique that helps preserve noncovalent interactions.[8]
-
Use metal-coated borosilicate capillaries for ionization.[9]
4. Mass Spectrometry Analysis:
-
Analyze the sample on a mass spectrometer capable of native MS (e.g., a Q-TOF or Orbitrap instrument).
-
Use "soft" instrument parameters (e.g., low cone voltage, low source temperature) to minimize in-source dissociation of the complexes.[9]
5. Data Interpretation:
-
Analyze the resulting mass spectra to identify the charge state envelopes corresponding to the individual proteins, binary complexes (POI-PROTAC, CRBN-PROTAC), and the ternary complex (POI-PROTAC-CRBN).
-
The relative intensities of these species can provide insights into the stability and cooperativity of the ternary complex.[8]
Challenges in Analyzing PEGylated PROTACs
The presence of a PEG linker can introduce complexity into the mass spectrometry analysis.[10] PEG is often polydisperse, meaning it consists of a mixture of molecules with different numbers of ethylene (B1197577) glycol units.[11] This can result in a broad distribution of masses for the PROTAC and any complexes it forms, complicating spectral interpretation. Using monodisperse PEG linkers (dPEG®) can simplify the analysis.[10] Careful optimization of LC methods and MS parameters is crucial for achieving good resolution and accurate mass determination of PEGylated molecules.[12][13]
Conclusion
Mass spectrometry is a powerful and versatile tool for the detailed characterization of PROTACs containing thalidomide (B1683933) and PEG linkers. The protocols provided here offer a framework for researchers to quantitatively assess PROTAC efficacy, selectivity, and mechanism of action, thereby accelerating the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. enovatia.com [enovatia.com]
- 11. sciex.com [sciex.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Thalidomide-NH-amido-PEG4-C2-NH2 Proteolysis Targeting Chimeras (PROTACs). This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability associated with these molecules.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-PEG4 PROTAC shows potent biochemical binding but weak activity in cellular degradation assays. Why is this happening?
A1: This is a classic challenge in PROTAC development, often pointing directly to poor cell permeability. PROTACs, including those with a this compound scaffold, frequently fall into the "beyond Rule of 5" (bRo5) chemical space.[1][2][3] This means they typically have:
-
High Molecular Weight (MW): Often exceeding 700-1000 Da, which is significantly larger than the ~500 Da guideline for orally bioavailable small molecules.[1][4]
-
Large Polar Surface Area (PSA): The multiple amide and ether groups in the structure contribute to a high PSA, which can hinder passage through the lipophilic cell membrane.[1][2]
-
High Number of Rotatable Bonds: Flexible linkers like PEG4 increase the number of rotatable bonds, which can be entropically unfavorable for membrane crossing.[4]
While the PEG4 linker is incorporated to improve solubility, its flexibility and polarity can be a double-edged sword, sometimes failing to overcome the permeability barrier presented by the molecule's overall size and polarity.[5][6]
Q2: How can I experimentally confirm that low cell permeability is the primary issue?
A2: It is crucial to quantitatively assess permeability to confirm this hypothesis. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[7][8] Comparing results from both can provide a comprehensive picture. A low apparent permeability coefficient (Papp) in these assays, especially when coupled with high biochemical potency, strongly indicates a permeability issue.[9]
| Assay | Principle | Measures | Throughput | Pros | Cons |
| PAMPA | Measures diffusion from a donor well, through an artificial lipid-infused membrane, to an acceptor well.[7][8] | Passive Diffusion | High | Fast, low-cost, excellent for early-stage screening.[7] | Does not account for active transport or efflux mechanisms.[4] |
| Caco-2 | Uses a monolayer of differentiated Caco-2 cells that mimic the human intestinal epithelium.[7][8] | Passive Diffusion, Active Transport, and Efflux | Low to Medium | More physiologically relevant; provides data on efflux ratios.[4] | Slower, more expensive, can have issues with compound solubility and non-specific binding.[4] |
Q3: My results confirm low permeability. What are the most common strategies to improve the cellular uptake of my PROTAC?
A3: If low permeability is confirmed, several rational design strategies can be employed. The most accessible modifications often involve the linker.
-
Linker Optimization: The linker is a critical determinant of a PROTAC's physicochemical properties.[10]
-
Change Linker Composition: Replace the flexible PEG linker with more rigid structures containing piperidine (B6355638) or piperazine (B1678402) moieties, which can improve rigidity and cell permeability.[4][6]
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with a bioisosteric ester can reduce the number of hydrogen bond donors (HBDs), a key factor that negatively impacts permeability.[11]
-
Introduce Intramolecular Hydrogen Bonds: Design linkers that encourage the PROTAC to adopt a folded, more compact "chameleon-like" conformation. This shields polar groups from the lipid bilayer, reducing the effective PSA and facilitating membrane passage.[5][10]
-
-
Prodrug Strategy: Mask polar functional groups (like amides or hydroxyls) with lipophilic groups that can be cleaved by intracellular enzymes (e.g., esterases).[7][10] This temporarily increases lipophilicity to aid membrane crossing, after which the active PROTAC is released inside the cell.
-
Formulation Approaches: For in vitro or in vivo studies where re-synthesis is not feasible, advanced formulation strategies can be used.
-
Lipid-Based Nanoparticles (LNPs): Encapsulating the PROTAC in LNPs can facilitate cellular entry via endocytosis, bypassing traditional membrane diffusion pathways.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its solubility and dissolution rate, which is often a prerequisite for absorption.[2][3]
-
Troubleshooting Guides
A lack of protein degradation is a common starting point for troubleshooting. However, it is not always caused by poor permeability. Use this workflow to diagnose the underlying issue.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[12]
Visualized Signaling and Experimental Workflows
Understanding the fundamental mechanism of PROTAC action is key to interpreting experimental results.
Caption: PROTAC mechanism of action highlighting the cell permeability barrier.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a primary screening tool to assess a compound's ability to passively diffuse across a lipid membrane.
Caption: High-level workflow for the PAMPA experimental protocol.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of a PROTAC.
Materials:
-
96-well PVDF filter plate (Donor plate)
-
96-well PTFE acceptor plate (Acceptor plate)
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane. Carefully apply 5 µL of this lipid solution to each well of the PVDF filter (donor) plate. Allow the solvent to evaporate for at least 15 minutes.
-
Compound Preparation: Prepare the PROTAC working solution by diluting the stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filters contact the buffer.
-
Add 150 µL of the PROTAC working solution to the donor plate wells. Reserve some of this solution for a time-zero (T0) concentration measurement.
-
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells. Analyze the concentration of the PROTAC in all samples (including the T0 sample) by a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = filter area, t = incubation time, Ca(t) = concentration in acceptor well at time t, C0 = initial concentration in donor well.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a more physiologically relevant assessment of permeability, including potential efflux.
Materials:
-
Caco-2 cells
-
Transwell® insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow dye
-
PROTAC stock solution (10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm². Culture the cells for 21-25 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer. Replace the medium with HBSS containing Lucifer Yellow (a membrane-impermeable dye) in the apical (top) chamber. After 1 hour, measure the amount of Lucifer Yellow that has passed into the basolateral (bottom) chamber. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer Yellow indicates a tight monolayer.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral chamber.
-
Add the PROTAC, diluted in HBSS to the desired final concentration (e.g., 10 µM), to the apical chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
Take samples from both the apical and basolateral chambers at the end of the incubation period for LC-MS/MS analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A): To determine the efflux ratio, perform the experiment in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
Quantification and Calculation:
-
Analyze the PROTAC concentration in all samples via LC-MS/MS.
-
Calculate the Papp (A to B) and Papp (B to A) values.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.
-
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Optimizing linker length for PROTACs using Thalidomide-NH-amido-PEG4-C2-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on PROTACs utilizing a Thalidomide-based, PEGylated linker structure like Thalidomide-NH-amido-PEG4-C2-NH2 .
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target Protein of Interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary function is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This ternary complex is essential for the subsequent transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[6]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus failing to form the ternary complex.[7][8][9]
-
If the linker is too long, it may lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target are not correctly positioned for ubiquitination.[7][8][9][10]
Q2: My starting point is a PROTAC with a this compound linker. What are the key properties of this linker?
This linker has several distinct components that influence its behavior:
-
Thalidomide: The "anchor" ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[4]
-
PEG4 (Polyethylene Glycol): A 4-unit PEG chain. PEG linkers are the most common type used in PROTAC design.[6] They are known for being flexible and hydrophilic, which can improve the solubility of the PROTAC molecule.[1][3][11] The flexibility can be advantageous, allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[2][11]
-
Amido and C2-NH2 groups: These functional groups provide points of attachment and influence the overall physicochemical properties of the molecule, such as hydrogen bonding capacity and polarity.
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition is crucial as it dictates the PROTAC's physicochemical properties, which in turn affect its performance.[1] Key factors include:
-
Solubility: Hydrophilic linkers, like PEG chains, can improve the aqueous solubility of the often-large PROTAC molecule.[1][12]
-
Cell Permeability: This is a major challenge for PROTACs due to their high molecular weight.[13][14] The linker's properties, such as its polarity and ability to form intramolecular hydrogen bonds, can influence the PROTAC's ability to fold into a conformation that shields polar surface area, thereby enhancing its passive diffusion across the cell membrane.[15][16][17] While PEG linkers are hydrophilic, they can sometimes adopt folded conformations that improve cell permeability compared to more rigid alkyl linkers.[17][18]
-
Metabolic Stability: The types of chemical bonds within the linker can affect its susceptibility to metabolic enzymes, influencing the PROTAC's half-life.
Q4: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[19] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[7][19] The properties of the linker can influence the concentration at which the hook effect becomes apparent.[11] A linker that promotes strong positive cooperativity—where the binding of the first protein increases the affinity for the second—can help mitigate the hook effect by stabilizing the ternary complex.[14]
Troubleshooting Guide
Problem 1: My PROTAC with the Thalidomide-PEG4 linker shows low or no degradation of my target protein, despite showing good binding to the target and CRBN in binary assays.
This is a common issue that often points to problems with ternary complex formation.[7]
-
Possible Cause: The linker length is suboptimal. The PEG4 linker may be too short or too long to support a stable and productive ternary complex for your specific target.
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: The most crucial step is to synthesize and test a series of PROTACs with different linker lengths.[6] Based on your starting PEG4 linker, create variants with shorter (e.g., PEG2, PEG3) and longer (e.g., PEG5, PEG6, PEG8) chains. This systematic approach is essential for finding the optimal length.[20]
-
Evaluate Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to directly measure the formation and stability of the ternary complex with your different linker variants.[8][21][22] This can provide direct evidence of whether the linker is the problem.
-
Check Cellular Uptake: The PROTAC may have poor cell permeability. The hydrophilic nature of the PEG linker can sometimes hinder cell entry.[11] Assess the intracellular concentration of your PROTAC using LC-MS/MS. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid PEG/alkyl linkers.[11]
-
Problem 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.
-
Possible Cause: The formation of binary complexes is outcompeting the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations (e.g., from pM to µM) to fully characterize the bell-shaped curve typical of the hook effect.[12]
-
Optimize Linker to Enhance Cooperativity: A linker that better pre-organizes the two ligands or makes favorable contacts with the proteins can increase the stability of the ternary complex. Sometimes a more rigid linker (e.g., incorporating piperazine (B1678402) or piperidine (B6355638) rings) can reduce the entropic penalty of complex formation and mitigate the hook effect.[18]
-
Analyze Ternary Complex Kinetics: Use biophysical assays like SPR to determine the binding kinetics and cooperativity (alpha factor) of your system.[22] A high cooperativity value indicates a more stable ternary complex, which can lessen the hook effect.
-
Problem 3: My PROTAC is potent in biochemical assays but has poor activity in cells.
-
Possible Cause: The PROTAC has poor cell permeability or is being actively removed by efflux pumps.
-
Troubleshooting Steps:
-
Assess Permeability: Use a standard permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify cell entry.[23]
-
Modify Linker to Improve Physicochemical Properties: As discussed, the linker heavily influences the properties that govern cell permeability. Molecular dynamics simulations can help predict which linkers are more likely to adopt folded, less polar conformations suitable for membrane crossing.[15] Replacing some PEG units with alkyl chains can increase lipophilicity, but a careful balance must be struck to maintain solubility.
-
Consider Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using Caco-2 assays with and without known efflux inhibitors.
-
Data Presentation
Systematic optimization of the linker requires comparing quantitative data across different PROTAC variants. The tables below provide an example of how to structure this data for clear comparison.
Table 1: Comparison of Degradation Efficacy for PROTACs with Varying PEG Linker Lengths
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Thalidomide-NH-amido-PEG2 -C2-NH-Warhead | 150 | 65 |
| PROTAC-2 | Thalidomide-NH-amido-PEG3 -C2-NH-Warhead | 45 | 88 |
| PROTAC-3 (Ref) | Thalidomide-NH-amido-PEG4 -C2-NH-Warhead | 25 | 95 |
| PROTAC-4 | Thalidomide-NH-amido-PEG5 -C2-NH-Warhead | 50 | 85 |
| PROTAC-5 | Thalidomide-NH-amido-PEG6 -C2-NH-Warhead | 200 | 70 |
Note: Data is hypothetical and for illustrative purposes. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.
Table 2: Comparison of Physicochemical and Biophysical Properties
| PROTAC Variant | Linker Length (atoms) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Ternary Complex Affinity (SPR, K_D, nM) |
| PROTAC-1 | ~14 | 0.8 | 250 |
| PROTAC-2 | ~17 | 1.2 | 80 |
| PROTAC-3 (Ref) | ~20 | 1.5 | 30 |
| PROTAC-4 | ~23 | 1.3 | 95 |
| PROTAC-5 | ~26 | 0.9 | 300 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This protocol is used to quantify the reduction of a target protein in cells after treatment with a PROTAC.[5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, or a relevant cancer cell line) in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC linker variants in cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5] Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Probe the same membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[5]
-
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This protocol provides a method to measure PROTAC-induced ternary complex formation in living cells.[21]
-
Plasmid Transfection:
-
Co-transfect cells (typically HEK293T) with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and another expressing the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor).
-
-
Cell Plating and Labeling:
-
After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) and allow it to equilibrate.
-
-
PROTAC Treatment:
-
Treat the cells with serial dilutions of your PROTAC linker variants for the desired time (this can be a kinetic or endpoint measurement).
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to the wells to generate the bioluminescent signal from the donor.
-
Immediately measure the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at >610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the background-subtracted NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC₅₀ for ternary complex formation can be determined. An increasing BRET signal indicates complex formation.[11]
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. Ternary Complex Formation [promega.sg]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the recruitment of unintended proteins, often referred to as "neo-substrates," by the Cereblon (CRBN) E3 ligase. The most well-characterized off-target substrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Degradation of these proteins can lead to immunomodulatory effects and potential toxicities. Additionally, off-target effects can arise from the PROTAC molecule binding to proteins other than the intended target and CRBN.
Q2: How can I detect off-target degradation of proteins in my cell line?
A2: Global quantitative proteomics is the gold standard for identifying off-target protein degradation. Techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry (MS) can provide a comprehensive profile of protein abundance changes upon PROTAC treatment. Western blotting can then be used to validate the degradation of specific off-target candidates identified in the proteomics screen.
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, instead of the productive ternary complex (Target-PROTAC-E3 ligase). While not a direct off-target effect in terms of degrading unintended proteins, it can complicate dose-response studies and mask the true potency of the PROTAC, potentially leading to the use of unnecessarily high concentrations that could exacerbate off-target effects.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or phenotype observed.
| Potential Cause | Recommended Action |
| Off-target degradation of essential proteins. | Perform a global proteomics analysis to identify unintended degraded proteins. Validate key off-target candidates by Western blot. |
| Degradation of known off-target proteins like IKZF1/3. | If your cell line expresses IKZF1 or IKZF3, their degradation could be the cause. Confirm their expression and degradation. Consider if this immunomodulatory effect is acceptable for your application. |
| "Off-tissue" toxicity. | If working in in vivo models, the PROTAC may be affecting tissues outside of the intended target tissue. Analyze key tissues for the presence of the PROTAC and for degradation of the target and off-target proteins. |
| Metabolite toxicity. | The PROTAC molecule itself or its metabolites could be toxic. Perform a cell viability assay with a structurally similar but inactive control PROTAC (e.g., one with a mutated CRBN ligand). |
Issue 2: High levels of off-target protein degradation observed in proteomics.
| Potential Cause | Recommended Action |
| PROTAC concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration that degrades the target protein without significant off-target degradation. |
| Poor selectivity of the PROTAC. | The linker or target-binding moiety may be promoting binding to other proteins. Consider redesigning the PROTAC with a different linker length or composition, or a more selective warhead. |
| Cell line is particularly sensitive. | Some cell lines may express higher levels of off-target proteins or have a cellular environment that promotes their degradation. If possible, test the PROTAC in a different cell line to see if the off-target profile changes. |
Quantitative Data Summary
The following table summarizes key parameters for two hypothetical thalidomide-based PROTACs, illustrating how data can be presented to compare their on-target and off-target activities.
| Parameter | PROTAC-X | PROTAC-Y |
| Target Protein | Protein A | Protein A |
| Target DC50 (nM) | 15 | 50 |
| IKZF1 DC50 (nM) | 500 | >10,000 |
| IKZF3 DC50 (nM) | 800 | >10,000 |
| Number of Off-Targets (at 1 µM) | 12 | 3 |
DC50: Concentration required to degrade 50% of the protein.
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, 10x the target DC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): Label peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
Visualizations
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide-NH-amido-PEG4-C2-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-NH-amido-PEG4-C2-NH2 in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of PROTACs designed to enhance ternary complex formation and induce target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. Its primary application is in the synthesis of PROTACs, where it serves as the building block for recruiting the CRBN E3 ligase to a specific protein of interest (POI) for targeted degradation.[1]
Q2: How does a PROTAC synthesized from this molecule mediate protein degradation?
A2: A PROTAC synthesized using this compound acts as a molecular bridge, simultaneously binding to the target protein (via a warhead attached to the terminal amine of the linker) and the CRBN E3 ligase (via the thalidomide (B1683933) moiety). This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the efficiency of a PROTAC in degrading its target protein decreases at high concentrations. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation. Testing lower concentrations (in the nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.
Q4: Why am I observing low or no degradation of my target protein?
A4: Several factors can contribute to low or no degradation. These include:
-
Poor cell permeability of the PROTAC: The size and physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.
-
Low expression of CRBN E3 ligase in the chosen cell line: Sufficient levels of the E3 ligase are essential for the PROTAC's mechanism of action.
-
Inefficient ternary complex formation: The linker length or composition may not be optimal for bridging the target protein and CRBN.
-
Instability of the PROTAC compound: The PROTAC may be degrading in the cell culture medium or within the cells.
Q5: How can I improve the selectivity of my PROTAC?
A5: Off-target effects can occur if the PROTAC degrades proteins other than the intended target. To improve selectivity, consider the following strategies:
-
Optimize the target-binding warhead: Use a more selective ligand for your protein of interest.
-
Modify the linker: Systematically varying the linker length and composition can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.
-
Consider a different E3 ligase: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Optimize PROTAC concentration by performing a wide dose-response experiment. Consider synthesizing analogs with different linker lengths or compositions. |
| Low Protein Expression | Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting. Consider using a positive control cell line with known high expression. |
| Poor Cell Permeability | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2][3][4] Modify the linker to improve physicochemical properties. |
| PROTAC Instability | Evaluate the stability of the PROTAC in cell culture medium and cell lysates over time using LC-MS/MS. |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes is favored. Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar ranges, to identify the optimal concentration for degradation. |
| Low Cooperativity | The PROTAC may not be effectively stabilizing the ternary complex. Use biophysical assays like TR-FRET, AlphaLISA, or SPR to measure the formation and stability of the ternary complex at different concentrations. |
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Validate findings with orthogonal in-cell assays like NanoBRET or cellular thermal shift assays (CETSA). |
| Cellular Factors | Factors such as protein localization, post-translational modifications, and the presence of endogenous binding partners can influence PROTAC activity in cells. |
Quantitative Data Presentation
The following tables provide representative data for thalidomide-based PROTACs with PEG linkers to serve as a reference for expected performance.
Table 1: Representative In Vitro Binding Affinities and Ternary Complex Formation
| PROTAC Component | Binding Target | Assay | Kd (nM) | Reference |
| Thalidomide Analog | CRBN | TR-FRET | 1800 | [5] |
| Target Warhead (e.g., JQ1) | BRD4 | TR-FRET | 100 | [5] |
| PROTAC (Thalidomide-PEG-Warhead) | Ternary Complex (CRBN-PROTAC-BRD4) | SPR | 25 | [6] |
Table 2: Representative Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with PEG3 linker | MDM2 | A549 | 230-390 | >75 | [7] |
| PROTAC with PEG linker | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |
| PROTAC with PEG linker | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC synthesized from this compound.[9][10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to detect the formation of the POI-PROTAC-CRBN ternary complex.[11][12][13]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC synthesized from this compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
Streptavidin-coated donor beads (if one protein is biotinylated) or anti-tag donor beads
-
AlphaLISA assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Dilute the tagged recombinant proteins and PROTAC to their optimal concentrations in the assay buffer.
-
-
Ternary Complex Formation:
-
In a 384-well microplate, add the target protein, CRBN/DDB1 complex, and serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
-
Addition of AlphaLISA Beads:
-
Add the acceptor and donor beads to the wells.
-
Incubate the plate in the dark at room temperature (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
NanoBRET™ Ternary Complex Assay in Live Cells
This protocol details a live-cell assay to monitor the formation of the ternary complex using Bioluminescence Resonance Energy Transfer (BRET).[14][15][16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, flat-bottom 96- or 384-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells in the assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC and incubate for the desired time.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate using a luminometer equipped with filters for donor (460nm) and acceptor (618nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 15. biorxiv.org [biorxiv.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
Thalidomide-NH-amido-PEG4-C2-NH2 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-amido-PEG4-C2-NH2. This resource addresses common degradation and stability issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this molecule involve the potential degradation of three key components: the thalidomide (B1683933) moiety, the amide bond, and the polyethylene (B3416737) glycol (PEG) linker. The thalidomide and amide components are susceptible to hydrolysis, particularly under non-neutral pH conditions. While the PEG linker is generally stable, its interaction with the rest of the molecule can influence overall solubility and stability.
Q2: How should I store this compound to ensure its stability?
To maximize stability, it is recommended to store the compound as a solid at -20°C or -80°C for long-term storage. For short-term storage of solutions, it is advisable to use a dry, aprotic solvent like DMSO and store at -80°C. Repeated freeze-thaw cycles should be avoided. The hydrochloride salt form of the compound may offer enhanced stability and solubility in aqueous solutions.
Q3: What are the likely degradation pathways for this molecule?
The primary degradation pathway is hydrolysis. The amide bond can be cleaved to yield two separate fragments. The thalidomide moiety itself can also undergo hydrolysis, particularly at the glutarimide (B196013) ring, leading to a loss of binding affinity for its target protein, cereblon.
Q4: How can I detect degradation of my this compound sample?
Degradation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact molecule from its degradation products and provide information on their respective concentrations.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experimental assays.
| Problem | Possible Cause | Recommended Solution |
| Loss of activity in a cell-based assay | Degradation of the compound in the cell culture medium. | 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in the specific cell culture medium over the time course of the experiment using LC-MS. 3. Consider using the more stable hydrochloride salt form of the compound. |
| Inconsistent results between experiments | Instability of the compound during storage or handling. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure proper storage conditions (-80°C for long-term). 3. Verify the integrity of the compound using HPLC or LC-MS before use. |
| Appearance of unexpected peaks in analytical chromatography | Degradation of the compound into smaller fragments. | 1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. 2. Perform forced degradation studies (see experimental protocols below) to intentionally generate and identify degradation products. |
| Poor solubility in aqueous buffers | The inherent hydrophobicity of the molecule. | 1. Use the hydrochloride salt form, which generally has better aqueous solubility. 2. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. 3. Sonication may aid in the dissolution of the compound. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and actual results may vary.
| Condition | Parameter | Value |
| pH 4.0 (37°C) | Half-life (t½) | ~48 hours |
| pH 7.4 (37°C) | Half-life (t½) | > 72 hours |
| pH 9.0 (37°C) | Half-life (t½) | ~24 hours |
| Human Plasma (37°C) | Half-life (t½) | ~8 hours |
| Mouse Plasma (37°C) | Half-life (t½) | ~6 hours |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma from different species.
Materials:
-
This compound
-
Human and mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (a structurally similar, stable compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the compound into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time.
Protocol 2: pH Stability Assay
Objective: To assess the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of different pH (e.g., pH 4.0, 7.4, 9.0)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the different pH buffers to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the degradation rate and half-life at each pH.
Visualizations
Caption: Potential degradation pathways for this compound.
How to improve the solubility of a Thalidomide-NH-amido-PEG4-C2-NH2 conjugate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with the Thalidomide-NH-amido-PEG4-C2-NH2 conjugate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this conjugate?
A1: The solubility of the this compound conjugate is a complex interplay of its structural components. Thalidomide (B1683933) itself is known for poor aqueous solubility.[1] While the hydrophilic PEG4 linker is incorporated to improve this, the overall large and complex structure can still present solubility challenges.[2][3] Key factors include the compound's crystal lattice energy, pH of the solvent, and the polarity of the solvent system.[4][5] The terminal primary amine (-NH2) means that the molecule's charge state, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[6]
Q2: Why is my conjugate precipitating out of my aqueous assay buffer?
A2: Precipitation is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer.[7][8] This "solvent-shifting" can cause the conjugate to crash out if its concentration exceeds its solubility limit in the final aqueous environment. The final percentage of the organic solvent may be too low to maintain solubility.[9] This is a frequent problem for complex molecules like PROTACs and their building blocks, which often have high molecular weights and lipophilicity.[8]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3:
-
Kinetic Solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a DMSO stock. It reflects the rate of precipitation and is useful for high-throughput screening in early discovery to identify potential issues.[4][6][10][11]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by incubating the solid compound in a buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[6][10][11] This value is crucial for formulation development and late-stage optimization.[6]
For initial troubleshooting of assay precipitation, a kinetic solubility measurement is often sufficient. For formulation development, thermodynamic solubility is the gold standard.
Q4: How does the PEG4 linker affect solubility?
A4: Polyethylene glycol (PEG) linkers are widely used in drug development to enhance the aqueous solubility and pharmacokinetic properties of molecules.[] The ether oxygens in the PEG chain can form hydrogen bonds with water, which helps to solubilize the otherwise hydrophobic thalidomide moiety. However, while the PEG linker improves solubility compared to a purely alkyl linker, it may not be sufficient to overcome the inherent low solubility of the parent thalidomide structure, especially at high concentrations.
Section 2: Troubleshooting Guide for Solubility Issues
This guide provides a systematic workflow for addressing solubility problems encountered during your experiments.
Step-by-Step Troubleshooting
1. Issue: Compound precipitates immediately upon dilution into aqueous buffer.
-
Possible Cause: The concentration of the conjugate exceeds its kinetic solubility limit in the final buffer. The sudden change in solvent polarity from DMSO to water causes rapid precipitation.[7]
-
Solutions:
-
Reduce Final Concentration: If the experimental design allows, lower the final concentration of the conjugate in the assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations.
-
Use Co-solvents: For in vitro assays, consider preparing a formulation with a co-solvent. A common strategy is to create an intermediate stock in a mixture of DMSO and another solvent like PEG300 before the final dilution into the aqueous medium.[7]
-
2. Issue: Solubility is pH-dependent and inconsistent between experiments.
-
Possible Cause: The terminal primary amine (-NH2) on the conjugate has a pKa that is close to the pH of your buffer. Small variations in buffer pH can significantly alter the ratio of the charged (protonated, more soluble) to the neutral (less soluble) form of the molecule.
-
Solutions:
-
pH Adjustment: Systematically test the solubility across a range of pH values. Lowering the pH (e.g., to pH 5.0-6.5) will protonate the amine, increasing its charge and likely its aqueous solubility.
-
Strong Buffering: Ensure your buffer has sufficient capacity to resist pH shifts when the compound is added.
-
3. Issue: Standard buffers and co-solvents are not sufficient for the required concentration.
-
Possible Cause: The intrinsic insolubility of the thalidomide core dominates, requiring more advanced formulation techniques.
-
Solutions:
-
Use of Excipients: Investigate the use of solubilizing excipients. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic parts of the molecule, significantly enhancing aqueous solubility.[1][13][14]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Poloxamer 188) can form micelles that encapsulate the conjugate, increasing its apparent solubility.[15]
-
Amorphous Solid Dispersions (ASDs): For preclinical or in vivo studies, creating an ASD is a powerful technique.[16][17] This involves dispersing the conjugate in a polymer matrix (e.g., HPMCAS) to prevent crystallization, keeping it in a more soluble, higher-energy amorphous state.[7][9]
-
Section 3: Data & Formulation Summaries
Table 1: Recommended Starting Solvents & Systems
| Solvent System | Type | Concentration Range | Use Case & Remarks |
| 100% DMSO | Organic Solvent | Up to 20 mM | Primary stock solution preparation. Ensure compound is fully dissolved. |
| 1:1 DMSO / Ethanol | Co-Solvent Mix | Up to 5 mM | Intermediate stock for dilution into aqueous buffers. |
| PBS (pH 7.4) with ≤1% DMSO | Aqueous Buffer | < 50 µM (Typical) | Standard in vitro assays. Solubility is often limited. |
| Acetate Buffer (pH 5.5) | Acidic Aqueous Buffer | Potentially > 100 µM | Exploits protonation of the terminal amine to increase solubility. |
| 10% DMSO, 40% PEG300, 50% Saline | Co-Solvent Vehicle | Up to 1-5 mg/mL | Common formulation for in vivo preclinical studies.[7] |
| 20% HP-β-Cyclodextrin in Water | Excipient Formulation | Potentially > 1 mg/mL | For assays where organic solvents must be minimized.[1] |
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to estimate the solubility of the conjugate in a chosen aqueous buffer.[4][10][18]
Materials:
-
This compound conjugate
-
100% DMSO
-
Aqueous assay buffer of choice (e.g., PBS, pH 7.4)
-
Clear 96-well or 384-well microplates
-
Plate-reading nephelometer or a plate reader capable of measuring light scattering.
Workflow Diagram:
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Navigating the Hook Effect with Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for utilizing PROTACs synthesized with Thalidomide-NH-amido-PEG4-C2-NH2 , focusing on the identification and mitigation of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[2] A PROTAC's function relies on forming a productive ternary complex (Target Protein + PROTAC + E3 Ligase).[2][3] At very high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to an abundance of inactive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[4][5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and preventing protein degradation.[5]
Q3: Why is it critical to identify and avoid the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data, which can lead to an incorrect assessment of a PROTAC's potency and efficacy.[6] Key parameters like DC50 (the concentration for 50% degradation) and Dmax (maximum degradation) can be inaccurately determined.[1][7] A potent PROTAC might be mistakenly classified as weak or inactive if it is only tested at high concentrations where the hook effect is prominent.[1]
Q4: What is this compound and how does its structure relate to the hook effect?
A4: this compound is a synthesized E3 ligase ligand-linker conjugate.[8] It incorporates a Thalidomide (B1683933) derivative, which binds to the Cereblon (CRBN) E3 ligase, and a PEG4 (polyethylene glycol) linker with a terminal amine group for conjugation to a target protein ligand.[8] The linker's design (length, composition, and attachment points) is a critical factor in the stability of the ternary complex.[1][9] An optimized linker can promote favorable protein-protein interactions (positive cooperativity), which stabilizes the ternary complex over the binary complexes, thereby reducing the hook effect.[1][10]
Q5: At what concentrations is the hook effect typically observed for Thalidomide-based PROTACs?
A5: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[11] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[12] It is essential to perform a wide dose-response experiment (e.g., picomolar to high micromolar) to identify the optimal concentration window.[12]
Troubleshooting Guide: Identifying and Mitigating the Hook Effect
This guide addresses common issues encountered during PROTAC experiments.
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at higher concentrations.
-
Likely Cause: This is the classic presentation of the hook effect.[13]
-
Troubleshooting Steps:
-
Confirm with a Broader Dose-Response: Repeat the experiment using a wider and more granular range of PROTAC concentrations (e.g., 0.01 nM to 50 µM) with half-log dilutions to fully characterize the curve.[1][12]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). This is the peak of the bell curve.
-
Adjust Experimental Concentrations: For all future experiments, use concentrations at or below the determined Dmax to operate in the productive range of the curve.
-
Problem 2: The PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing only in the hook effect region, poor cell permeability, or issues with the biological system.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your tested concentrations may be too high and fall entirely within the hook effect region. Test a very broad range (e.g., 1 pM to 100 µM).
-
Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the recruited E3 ligase (Cereblon for Thalidomide-based PROTACs) via Western Blot or qPCR.[13]
-
Optimize Incubation Time: Degradation is time-dependent. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a potentially optimal concentration to find the ideal endpoint.[14]
-
Verify Compound Integrity: Ensure the PROTAC is stored correctly and prepare fresh stock solutions to rule out degradation of the compound itself.[13]
-
Confirm Target Engagement: If possible, use biophysical assays (see Protocol 2) to confirm that the PROTAC can form the ternary complex.
-
Problem 3: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
-
Likely Cause: The thalidomide moiety is known to recruit "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[6] High PROTAC concentrations and the formation of PROTAC/E3 ligase binary complexes can sometimes exacerbate these off-target effects.[5][6]
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a careful dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[6]
-
Perform Proteomics Profiling: Use proteome-wide analysis to comprehensively identify all proteins degraded by your PROTAC at different concentrations.[14]
-
Consider PROTAC Redesign: If off-target effects are unavoidable and problematic, consider redesigning the PROTAC to use a different E3 ligase (e.g., VHL) which has a different off-target profile.[6]
-
Data Presentation
Table 1: Troubleshooting Summary for the PROTAC Hook Effect
| Issue Observed | Likely Cause | Recommended Action |
| Bell-Shaped Dose-Response Curve | Hook Effect: Formation of non-productive binary complexes at high concentrations. | Perform a wide, granular dose-response curve (pM to µM) to identify Dmax. Use concentrations ≤ Dmax. |
| Weak or No Degradation | Concentration Too High: Operating solely in the hook effect region. | Test a much broader concentration range. |
| Low E3 Ligase Expression: Insufficient Cereblon (CRBN) in the cell line. | Verify CRBN expression via Western Blot/qPCR. | |
| Suboptimal Kinetics: Incubation time is too short or too long. | Conduct a time-course experiment (e.g., 2-24 hours). | |
| Significant Off-Target Degradation | Neosubstrate Recruitment: Thalidomide moiety degrades known off-targets (IKZF1/3). | Titrate PROTAC to the lowest effective concentration. Use proteomics to assess selectivity. |
Table 2: Illustrative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Degradation (Relative to Vehicle) | Observation |
| 0.1 nM | 15% | Degradation begins |
| 1 nM | 45% | Potent degradation |
| 10 nM | 85% | Near-maximal degradation |
| 100 nM | 95% | Dmax (Optimal Concentration) |
| 1,000 nM (1 µM) | 70% | Hook Effect Onset |
| 10,000 nM (10 µM) | 30% | Significant Hook Effect |
Visualizations
Caption: PROTACs mediate the formation of a productive ternary complex.
Caption: High PROTAC concentrations lead to non-productive binary complexes.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
Experimental Protocols
Protocol 1: Dose-Response Analysis of PROTAC-Induced Degradation by Western Blot
This protocol is essential for determining the DC50, Dmax, and identifying the hook effect.[13]
-
Cell Seeding: Plate cells (e.g., HEK293T, or a relevant cancer cell line) in 12 or 24-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in complete cell culture medium. To characterize the hook effect, a wide concentration range is critical (e.g., 11 points from 100 µM down to 0.1 nM, plus a vehicle-only control like DMSO).[7][12]
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (typically 16-24 hours).[13]
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then scrape the cells and collect the lysate.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.[7]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.[13]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of PROTAC concentration to visualize the dose-response curve.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay provides evidence that the PROTAC is mediating the interaction between the target protein and the E3 ligase.
-
Cell Treatment:
-
Seed cells in 10 cm dishes to achieve 80-90% confluency.
-
Treat cells with the PROTAC at its optimal concentration (Dmax), a high concentration (in the hook effect range), and a vehicle control.
-
To capture the complex before degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Scrape cells, collect lysate, and centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight at 4°C to form the immune complex.
-
Add fresh Protein A/G beads to capture the antibody-antigen complex. Incubate for 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting.
-
Probe separate blots with antibodies against the target protein (to confirm successful IP) and the E3 ligase (Cereblon).
-
An increased signal for Cereblon in the PROTAC-treated sample (at Dmax) compared to the vehicle control indicates the formation of the ternary complex. This signal may decrease at the higher, hook-effect concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. refeyn.com [refeyn.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. marinbio.com [marinbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Negative Results in Protein Degradation Experiments
Welcome to the technical support center for protein degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when expected protein degradation is not observed. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My targeted protein degrader (e.g., PROTAC) is not causing degradation of my protein of interest (POI). What are the most common initial checks I should perform?
A1: When a targeted protein degrader fails to induce degradation, the issue often lies with one of three key components: the degrader molecule itself, the cellular system, or the experimental setup.
Here are the initial steps to take:
-
Compound Integrity and Activity:
-
Solubility and Stability: Confirm your degrader is soluble in the cell culture media and stable over the course of your experiment. Poor solubility can prevent it from entering cells, and instability can lead to its breakdown before it can act.
-
Dose-Response: Ensure you have performed a wide dose-response experiment. Targeted degraders can exhibit a "hook effect," where high concentrations lead to the formation of non-productive binary complexes instead of the necessary ternary complex (Target-Degrader-E3 Ligase), resulting in reduced degradation.[1] A full dose-response curve will help identify the optimal concentration for degradation.
-
-
Cellular System:
-
Target and E3 Ligase Expression: Verify that your cell line endogenously expresses both the target protein and the specific E3 ligase recruited by your degrader. Low or absent expression of either will prevent degradation.
-
Cell Health and Confluency: Use healthy cells within a consistent passage number range. Cell confluency and overall health can impact the efficiency of the ubiquitin-proteasome system.[1]
-
-
Experimental Controls:
-
Positive Control: If available, use a known degrader for your target or a similar target to confirm the experimental setup is working.
-
Negative Controls: Crucial controls include a vehicle-only control (e.g., DMSO) and a proteasome inhibitor (e.g., MG132). Pre-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming the involvement of the proteasome.
-
Q2: I don't see any change in my protein levels on a Western blot after treating with my degrader. How can I troubleshoot the Western blot itself?
A2: Negative results on a Western blot can be due to issues with the degradation experiment or the blotting technique itself. Here’s how to troubleshoot the Western blot procedure:
-
Protein Load: Ensure you are loading a sufficient amount of total protein per lane, typically 20-30 µg for whole-cell lysates. For low-abundance proteins, you may need to load more.
-
Antibody Quality:
-
Primary Antibody: The primary antibody may not be sensitive or specific enough to detect your protein. Validate your antibody with a positive control lysate from cells known to express the protein at high levels or a recombinant protein.
-
Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody and is used at the correct concentration.
-
-
Protein Transfer:
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
-
High Molecular Weight Proteins: If your target protein is large, it may require longer transfer times or lower percentage acrylamide (B121943) gels for proper separation and transfer.
-
-
Sample Preparation:
Below is a troubleshooting workflow for a lack of observed protein degradation.
Q3: How do I confirm that the protein loss I'm seeing is due to proteasomal degradation?
A3: To confirm that the observed decrease in your protein of interest is mediated by the proteasome, you should perform a "rescue" experiment using a proteasome inhibitor.
-
Method: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your targeted degrader.
-
Expected Outcome: If your degrader works through the ubiquitin-proteasome system, the proteasome inhibitor should block the degradation of your target protein. When you analyze the results by Western blot, you should see that the protein levels in the cells treated with both the inhibitor and your degrader are similar to the vehicle control, effectively "rescuing" the protein from degradation.
-
No Rescue: If the protein is still degraded in the presence of a proteasome inhibitor, it may be degraded through an alternative pathway, such as the lysosomal pathway.
Troubleshooting Guides
Guide 1: Issues with Ternary Complex Formation
If you have confirmed your compound's integrity, optimized the dose, and validated your cellular system and Western blot, the lack of degradation may stem from an inability to form a stable and productive ternary complex (Target Protein - Degrader - E3 Ligase).
-
Problem: The degrader does not effectively bring the target protein and the E3 ligase together.
-
Troubleshooting Steps:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to see if the degrader can induce an interaction between the target protein and the E3 ligase. You can pull down the target protein and blot for the E3 ligase, or vice versa. An increased association in the presence of the degrader suggests ternary complex formation.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of your degrader to both the target protein and the E3 ligase individually, and to assess the cooperativity of ternary complex formation.
-
Guide 2: Lack of Target Ubiquitination
Even if a ternary complex forms, degradation will not occur if the target protein is not properly ubiquitinated.
-
Problem: The E3 ligase, though brought into proximity, is not transferring ubiquitin to the target protein.
-
Troubleshooting Steps:
-
In-Vivo Ubiquitination Assay: This is the most direct way to assess if your target is being ubiquitinated in response to your degrader. In this assay, cells are treated with a proteasome inhibitor to allow ubiquitinated proteins to accumulate. The target protein is then immunoprecipitated, and the sample is run on a Western blot and probed with an anti-ubiquitin antibody. An increase in the ubiquitin signal (often seen as a high molecular weight smear or ladder) in the degrader-treated sample indicates successful ubiquitination.
-
Check for Deubiquitinating Enzyme (DUB) Activity: Overactive DUBs can remove ubiquitin chains from your target protein, counteracting the effect of your degrader. You can investigate this by using DUB inhibitors in your experiments.
-
Below is a diagram illustrating the targeted protein degradation pathway.
Data Presentation
Table 1: Example Quantitative Data for Targeted Protein Degraders
This table provides example values for common metrics used to assess degrader potency and efficacy. These values are highly dependent on the specific degrader, target, and cell line used.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [4] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [4] |
| NC-1 | BTK | Mino | 2.2 | 97 | [5] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | Clinical Trial Data |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
Table 2: Typical Half-Lives of Cellular Proteins
The basal turnover rate of a protein can influence the apparent efficacy of a degrader. Proteins with very long half-lives may require longer treatment times to observe significant degradation.
| Protein Class | Example | Typical Half-Life | Reference |
| Cell Cycle Regulators | Cyclin D1 (CCND1) | < 30 minutes | [6] |
| Transcription Factors | c-Myc | 20-30 minutes | [6] |
| Structural Proteins | Actin | > 48 hours | [7] |
| Metabolic Enzymes | GAPDH | > 48 hours | [7] |
Data from large-scale proteomic studies show a wide range of protein half-lives, from minutes to many hours.[6][8]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the key steps for assessing protein degradation via Western blot.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of your degrader or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into an SDS-PAGE gel and run until the dye front reaches the bottom.[1]
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
-
Cell Culture and Treatment:
-
Seed cells as you would for a standard Western blot.
-
Treat cells with your compound of interest or vehicle for a predetermined amount of time if you are testing its effect on protein stability.
-
Add cycloheximide (CHX) to the media at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[9][10]
-
-
Time Course Collection:
-
Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point should be collected immediately after adding CHX.
-
-
Sample Processing and Analysis:
-
Lyse the cells at each time point and prepare samples for Western blotting as described in Protocol 1.
-
Perform a Western blot to detect your protein of interest and a loading control.
-
Quantify the band intensities for your target protein at each time point, normalize to the loading control, and then express the values as a percentage of the 0-hour time point.
-
Plot the percentage of remaining protein versus time to determine the protein's half-life.
-
Protocol 3: In-Vivo Ubiquitination Assay
This protocol is for detecting the ubiquitination of a target protein within cells.
-
Cell Transfection and Treatment:
-
If necessary, co-transfect cells (e.g., HEK293T) with plasmids expressing your tagged protein of interest and a tagged version of ubiquitin (e.g., HA-Ubiquitin).[11]
-
Allow 24-48 hours for protein expression.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Add your degrader or vehicle control for the final 2-4 hours of the MG132 treatment.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) in addition to protease inhibitors.[11]
-
Incubate the cleared cell lysates with an antibody against your protein of interest (or its tag) and protein A/G beads to immunoprecipitate the target protein.
-
-
Western Blot Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein from the beads by boiling in sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-HA) or a general anti-ubiquitin antibody. A ladder or smear of higher molecular weight bands in the degrader-treated lane indicates polyubiquitination of your target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2bscientific.com [2bscientific.com]
- 3. bio-rad.com [bio-rad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide mapping of short-lived proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of protein half-lives in the budding yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-lived proteins [wren.hms.harvard.edu]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Profiling Thalidomide-NH-amido-PEG4-C2-NH2 Against Established Cereblon Binders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of a Cereblon (CRBN) E3 ubiquitin ligase ligand is a cornerstone of developing potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Thalidomide-NH-amido-PEG4-C2-NH2, a readily available ligand-linker conjugate, with other widely used CRBN ligands such as thalidomide (B1683933), lenalidomide (B1683929), pomalidomide (B1683931), iberdomide (B608038), and mezigdomide (B2442610). This objective analysis is supported by experimental data on binding affinities and degradation efficiencies, detailed experimental protocols, and visual representations of key biological processes.
Performance Overview of CRBN Ligands
CRBN, as the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a key player in the ubiquitin-proteasome system.[1] Small molecule ligands can modulate the substrate specificity of CRBN, a mechanism powerfully leveraged by PROTACs to induce the degradation of specific proteins of interest.[2][3] The most prevalent CRBN ligands are derived from the immunomodulatory imide drug (IMiD) class, including thalidomide and its analogs.[4]
This compound is a functionalized derivative of thalidomide designed for the straightforward synthesis of PROTACs. It incorporates a thalidomide core for CRBN binding, a 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation to a target protein ligand.[2][5] While specific, direct quantitative binding and degradation data for this conjugate is not extensively published, its performance can be largely inferred from its parent molecule, thalidomide. The PEG linker is attached at a position on the phthalimide (B116566) ring that typically extends away from the CRBN binding pocket, suggesting that its intrinsic binding affinity to CRBN should be comparable to that of thalidomide.[1]
Quantitative Comparison of CRBN Ligands
The following tables summarize the binding affinities and degradation efficiencies of various CRBN ligands. It is important to note that the degradation efficiency of a PROTAC is context-dependent, relying on the target protein, linker composition, and cell line used.
Table 1: Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM[6] | - | Competitive Titration |
| Lenalidomide | ~178 nM[6] | ~2 µM | Competitive Titration, Competitive Binding Assay |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Iberdomide (CC-220) | - | ~60-150 nM[1] | TR-FRET, Competitive Binding Assay |
| Mezigdomide (CC-92480) | - | ~30 nM | FRET Assay |
| This compound | Not Publicly Available | Not Publicly Available | - |
Note: The binding affinity of this compound is expected to be in a similar range to that of thalidomide.
Table 2: Comparative Degradation Efficiency of CRBN Ligand-Based PROTACs
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax | Key Observations |
| Thalidomide-based | SHP2 | - | 6.02 nM[7] | >90% | Demonstrates high degradation efficiency.[7] |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% | Often exhibits improved physicochemical properties and stability.[3][4] |
| Pomalidomide-based | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% | A widely used and well-characterized CRBN ligand in PROTACs.[4] |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.
Experimental Protocols
Accurate evaluation of CRBN ligands and their corresponding PROTACs requires robust experimental methodologies. The following are detailed protocols for key assays.
CRBN Binding Assay (Fluorescence Polarization)
Principle: This competitive assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by an unlabeled competitor ligand (e.g., this compound).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer.
-
Prepare serial dilutions of the test compound (this compound) and a known CRBN binder as a positive control (e.g., pomalidomide).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the CRBN protein and the fluorescent tracer to all wells at a fixed concentration.
-
Add the serially diluted test compound or control to the wells.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In-Vitro Protein Degradation Assay (Western Blot)
Principle: This assay quantifies the reduction in the levels of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
Principle: This cell-based assay measures the proximity between CRBN and the target protein induced by the PROTAC, using Bioluminescence Resonance Energy Transfer (BRET).
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor).
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
-
Assay Procedure:
-
Add the PROTAC at various concentrations to the cells.
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the CRBN signaling pathway and a typical experimental workflow for evaluating PROTACs.
Conclusion
This compound represents a valuable tool for researchers engaged in PROTAC development, offering a straightforward entry point for synthesizing novel degraders. While direct comparative data is limited, its performance is anticipated to be in line with its parent molecule, thalidomide. The choice of a CRBN ligand should be guided by the specific target, the desired physicochemical properties of the final PROTAC, and the cellular context. Established ligands like lenalidomide and pomalidomide offer a wealth of comparative data, while newer generation ligands like iberdomide and mezigdomide provide enhanced potency. This guide provides the foundational data and experimental frameworks necessary for making informed decisions in the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond protein inhibition to induce selective protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC consists of a ligand for the POI and another for an E3 ubiquitin ligase, connected by a chemical linker.[3] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[4][5]
Thalidomide and its analogues are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][] Within this class, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to improve solubility and other physicochemical properties.[7] However, the length of the PEG linker is a crucial parameter that must be empirically optimized for each specific target, as it dictates the spatial arrangement of the POI and the E3 ligase.[] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into productive proximity.[2][5]
This guide provides a comparative analysis of how varying PEG linker lengths impact the performance of thalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[][9] The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex.[2] This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-ubiquitin complex to lysine (B10760008) residues on the surface of the POI.[10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[11]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12] The optimal linker length is highly dependent on the specific target protein and the overall PROTAC architecture.[2] The following table summarizes representative data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the impact of varying PEG linker lengths.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| 0 (Alkyl only) | BRD4 | Various | < 500 | > 90% | A short, non-PEG linker can be highly effective.[12] |
| 1 | BRD4 | H661 | > 5000 | ~50% | A single PEG unit can significantly decrease degradation potency.[12] |
| 2 | BRD4 | H661 | > 5000 | ~60% | Intermediate lengths may impede optimal ternary complex formation.[12][13] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on PROTAC architecture.[12] |
| 4 | BTK | MOLM-14 | 16 | > 95% | Longer PEG linkers can yield potent degraders.[14] |
| 8 | BTK | MOLM-14 | 8 | > 95% | Further extension of the linker can sometimes improve potency.[14] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons across different studies can be challenging due to variations in experimental conditions. A common phenomenon known as the "hook effect," where PROTAC efficacy decreases at higher concentrations due to the formation of non-productive binary complexes, should be considered when interpreting degradation data.[12][15]
Experimental Protocols
To evaluate and compare the efficacy of PROTACs with different linker lengths, several key experiments are performed.
Western Blotting for Protein Degradation Quantification
This is the most common method to determine the DC50 and Dmax values of a PROTAC.[11]
Objective: To quantify the amount of target protein remaining in cells after treatment with a serial dilution of a PROTAC.
Materials:
-
Cell culture reagents and the desired cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before applying the ECL substrate.[11]
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imager.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[11]
-
Cellular Thermal Shift Assay (CETSA) or NanoBRET™ for Target Engagement
These assays confirm that the PROTAC is binding to the target protein and/or CRBN within the cell, which is a prerequisite for degradation.
Objective: To measure the engagement of a PROTAC with its intended targets (POI and CRBN) in a cellular environment.
Generalized Protocol (NanoBRET™ CRBN Engagement Assay): [16]
-
Cell Preparation: Use cells stably expressing NanoLuc®-CRBN. Plate the cells in a 96-well or 384-well plate.
-
Compound Treatment: Add the PROTAC compounds at various concentrations to the cells.
-
Tracer Addition: Add a fluorescent tracer (e.g., BODIPY-lenalidomide) that binds to CRBN.[16]
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine).
-
Measurement: Immediately read the plate on a luminometer capable of detecting the BRET signal (simultaneous filtered detection at 450 nm and 520 nm).
-
Analysis: Calculate the NanoBRET™ ratio (520 nm emission / 450 nm emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and successful engagement of the PROTAC with CRBN.[16] A similar principle can be applied to measure engagement with the POI if a suitable tagged protein and tracer are available.
Cell Viability Assay
This assay determines the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Objective: To determine the effect of PROTAC-induced protein degradation on cell viability and calculate the IC50 value.
Procedure (using a luminescent assay like CellTiter-Glo®): [9]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[9]
Experimental and Optimization Workflow
The rational design and optimization of PROTACs require a systematic workflow to evaluate how modifications, such as linker length, affect overall performance.
Conclusion
The linker component of a thalidomide-based PROTAC is a critical modulator of its degradation activity.[14] While PEG linkers offer favorable physicochemical properties, their length must be carefully optimized for each target protein and E3 ligase pair.[17] As demonstrated by experimental data, there is no universally optimal length; a linker that is effective for one target may be suboptimal for another.[12] Therefore, a systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker lengths is essential for identifying a lead candidate.[] By employing a robust experimental workflow that includes quantitative protein degradation assays, target engagement confirmation, and functional cell-based assays, researchers can effectively navigate the structure-activity relationship of the linker to develop potent and selective protein degraders.
References
- 1. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. benchchem.com [benchchem.com]
Validating Target Engagement for Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the target engagement of a novel PROTAC is a critical step in its development. This guide provides a comparative overview of key experimental methodologies for confirming the intracellular activity of a Thalidomide-NH-amido-PEG4-C2-NH2 based PROTAC, using the well-characterized BRD4-degrading PROTAC, dBET1, as a primary example. We will compare its validation with an alternative BRD4-degrading PROTAC, MZ1, which utilizes a different E3 ligase, and the clinical-stage estrogen receptor degrader, ARV-471.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by coopting the cell's ubiquitin-proteasome system.[1] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The this compound moiety serves as a linker and E3 ligase ligand, specifically recruiting Cereblon (CRBN). The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step in the degradation process, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes the performance of our example PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | Thalidomide | MV4;11 | 8 nM | >98% | [3] |
| MZ1 | BRD4 | VHL | HeLa | 13 nM | ~95% | [4] |
| ARV-471 | Estrogen Receptor | Cereblon | MCF7 | 1.9 nM | >90% | [5][6] |
Key Assays for Validating Target Engagement
A multi-pronged approach using orthogonal assays is essential to confidently validate PROTAC-mediated protein degradation. Here, we detail the protocols for three widely used methods: Western Blot, NanoBRET Target Engagement Assay, and Cellular Thermal Shift Assay (CETSA).
Western Blot for Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
Experimental Protocol:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[7]
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of the PROTAC to its target protein.
Experimental Protocol:
-
Cell Preparation: Use cells that are transiently or stably expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a white, 96-well plate. Add the NanoBRET™ tracer, which is a fluorescently labeled ligand for the target protein, to the cells.
-
Compound Addition: Add the PROTAC at various concentrations to the wells.
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: The binding of the PROTAC to the NanoLuc®-tagged target protein will compete with the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the PROTAC that displaces 50% of the tracer, is determined from a dose-response curve.[8][9]
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specific time.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC has bound to and stabilized the target protein, confirming target engagement.[10][11][12]
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing a combination of these robust and quantitative methods, researchers can confidently validate the target engagement of their this compound based PROTACs and gather the necessary data to drive their drug discovery programs forward.
References
- 1. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. selvita.com [selvita.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Pomalidomide vs. Thalidomide in PROTACs: A Comparative Guide to E3 Ligase Ligand Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pomalidomide and Thalidomide as Cereblon (CRBN) Ligands in Proteolysis-Targeting Chimeras (PROTACs), Supported by Experimental Data and Detailed Methodologies.
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory drugs (IMiDs). This guide provides a detailed comparison of two seminal CRBN ligands, Pomalidomide and Thalidomide, to inform the rational design of next-generation protein degraders.
At a Glance: Key Performance Differences
Pomalidomide has largely emerged as the preferred CRBN ligand over Thalidomide in many PROTAC applications. This preference is rooted in several key advantages, including a stronger binding affinity for CRBN, which generally leads to more efficient formation of the ternary complex (comprising the target protein, PROTAC, and E3 ligase) and consequently, more potent protein degradation.
| Feature | Pomalidomide | Thalidomide |
| CRBN Binding Affinity | Higher | Lower |
| PROTAC Potency | Generally Higher (Lower DC50, Higher Dmax) | Generally Lower |
| Off-Target Effects | Can be mitigated with C5 functionalization | Less inherent off-target activity, but lower potency |
| Linker Attachment | Versatile amino group for linker attachment | Requires functionalization of the phthalimide (B116566) ring |
Quantitative Performance Data
The efficacy of a PROTAC is determined by key quantitative parameters, including the binding affinity of the E3 ligase ligand to CRBN and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
Cereblon Binding Affinity
Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to Thalidomide. This enhanced affinity is a primary driver for its increased use in PROTAC design, as it can contribute to more stable ternary complex formation.
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | [1] |
| Thalidomide | ~250 nM | [1] |
Degradation Efficiency of BRD4-Targeting PROTACs
To illustrate the impact of the E3 ligase ligand on PROTAC performance, the table below summarizes data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. While direct head-to-head comparisons in the same study are limited, the data suggests that Pomalidomide-based PROTACs can achieve high degradation potency. It is important to note that the linker and the target-binding ligand also significantly influence the final degradation efficiency.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [2] |
| PROTAC 3 | Thalidomide | BRD4 | Not specified | 0.1-0.3 | >90 | [3] |
Note: Data is compiled from different studies, and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying PROTAC technology.
PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-recruiting PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Catalytic cycle of a CRBN-recruiting PROTAC.
General Experimental Workflow for PROTAC Evaluation
The functional validation of a novel PROTAC follows a standardized workflow to assess its degradation capability, selectivity, and mechanism of action.
Caption: A typical workflow for assessing a PROTAC's efficacy.
Experimental Protocols
Accurate and reproducible experimental validation is paramount in PROTAC development. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation at each concentration.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant target protein (POI) and CRBN-DDB1 complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto a sensor chip.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, flow increasing concentrations of the PROTAC over the immobilized ligase. To measure the binding of the PROTAC to the target protein, the target protein can be immobilized on a separate flow cell, and the PROTAC is flowed over.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface. The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: The binding response is measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex. The cooperativity factor (α) can be calculated by comparing the binary Kd to the ternary Kd.
Off-Target Effects and Mitigation Strategies
A significant concern with IMiD-based PROTACs is the off-target degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors. Pomalidomide has been shown to induce the degradation of a larger set of proteins compared to Thalidomide.[4] However, research has demonstrated that functionalization at the C5 position of the Pomalidomide phthalimide ring can sterically hinder the binding of these neosubstrates, thereby improving the selectivity of the resulting PROTAC.
Conclusion
Both Pomalidomide and Thalidomide are effective recruiters of the CRBN E3 ligase for targeted protein degradation. However, Pomalidomide's higher intrinsic binding affinity for CRBN often translates to more potent PROTACs.[1] Furthermore, the well-defined chemistry for linker attachment at the C5 position of Pomalidomide provides a strategic advantage for mitigating off-target effects. While Thalidomide-based PROTACs can be highly effective, the empirical data suggests that Pomalidomide often serves as a more robust starting point for the development of potent and selective protein degraders. The choice between these two ligands will ultimately depend on the specific target, desired selectivity profile, and the overall properties of the final PROTAC molecule.
References
A Comparative Guide to Targeted Protein Degradation: DC50 and Dmax Determination for a Thalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical Thalidomide-NH-amido-PEG4-C2-NH2 PROTAC against other targeted protein degradation (TPD) technologies. We present a framework for determining key efficacy parameters, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), supported by detailed experimental protocols and comparative data to aid researchers in the evaluation of their own protein degraders.
Introduction to Targeted Protein Degradation and the Thalidomide-Based PROTAC
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The "this compound PROTAC" recruits the Cereblon (CRBN) E3 ligase, a well-characterized ligase in the field of targeted protein degradation.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The efficacy of a PROTAC is defined by its DC50 and Dmax values. The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, indicating potency, while the Dmax represents the maximum percentage of protein degradation achievable.[4]
Quantitative Comparison of Targeted Protein Degradation Technologies
To provide a comprehensive overview, the following tables summarize the DC50 and Dmax values for our hypothetical this compound PROTAC and compare it with other prominent TPD technologies. It is important to note that the data for the target PROTAC is illustrative, based on publicly available information for structurally similar molecules.
Table 1: Performance of the Hypothetical this compound PROTAC
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | Target X | Cereblon (CRBN) | HeLa | 25 | >90 |
Table 2: Comparative Performance of Alternative Protein Degradation Technologies
| Technology | Degrader Example | Target Protein | Mechanism | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC (VHL) | VHL-based PROTAC | BTK | Recruits von Hippel-Lindau (VHL) E3 ligase for proteasomal degradation.[5] | Mino | 2.2 | 97 |
| Molecular Glue | CC-90009 | GSPT1 | Induces interaction between CRBN and neosubstrate for proteasomal degradation. | MOLM-13 | ~10 | >95 |
| LYTAC | SignalTAC (PD-L1) | PD-L1 | Utilizes the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) for lysosomal degradation.[6] | T24 | 1 | >80 |
| AUTAC | AUTOTAC (ATC-324) | AR mutants | Induces autophagy-dependent degradation.[4] | LNCaP | ~2,000-5,000 | >80 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and executing the determination of DC50 and Dmax. The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and workflows.
Detailed Experimental Protocols
Reproducible and accurate data are paramount in drug discovery. The following sections provide detailed protocols for the key experiments involved in determining the DC50 and Dmax of a PROTAC.
Cell Culture and Treatment
-
Cell Seeding : Seed the appropriate cell line (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation : Prepare a stock solution of the this compound PROTAC in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation : Incubate the cells for a predetermined time point (e.g., 24 hours) at 37°C with 5% CO2.
Western Blotting for Protein Degradation Analysis
-
Cell Lysis : After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation : Incubate the lysates on ice for 30 minutes, with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and DC50/Dmax Calculation
-
Densitometry : Quantify the band intensities of the target protein and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization : Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Percentage of Degradation : Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Dose-Response Curve : Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Determination : Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[7]
Conclusion
This guide provides a comprehensive framework for the determination of DC50 and Dmax for the this compound PROTAC, alongside a comparative analysis with other targeted protein degradation technologies. The detailed experimental protocols and visual aids are intended to equip researchers with the necessary tools to accurately assess the efficacy of their own protein degraders. As the field of targeted protein degradation continues to evolve, robust and standardized methodologies for characterizing these novel therapeutic modalities will be increasingly critical for advancing drug discovery and development.
References
- 1. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Autophagy-Targeting Chimera Induces Degradation of Androgen Receptor Mutants and AR-v7 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Essential Control Experiments for Thalidomide-Mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive overview of the critical control experiments required to validate the mechanism of action of thalidomide-based PROTACs, specifically those utilizing a Thalidomide-NH-amido-PEG4-C2-NH2 E3 ligase binder. By employing a multi-faceted approach that includes negative controls, pathway inhibitors, and off-target analysis, researchers can ensure the generation of robust and reliable data.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, the thalidomide moiety hijacks the CRBN E3 ligase complex, while a ligand on the opposite end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Key Control Experiments for Validating Thalidomide-Based PROTAC Activity
To rigorously validate that the observed degradation of a target protein is a direct consequence of the intended PROTAC mechanism, a series of control experiments are indispensable. These controls are designed to rule out alternative explanations for protein knockdown and to confirm each step of the degradation pathway.
Workflow for validating PROTAC-mediated degradation.
Inactive PROTAC Negative Control
An essential control is a molecule that is structurally similar to the active PROTAC but is deficient in a key aspect of its mechanism of action. For thalidomide-based PROTACs, a common strategy is to methylate the glutarimide (B196013) nitrogen of the thalidomide moiety. This modification sterically hinders binding to CRBN, thus preventing the formation of a productive ternary complex.
Data Presentation: Active vs. Inactive PROTAC
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC | BRD4 | HEK293T | 15 | >95 |
| Inactive Control (Methylated Thalidomide) | BRD4 | HEK293T | >10,000 | <10 |
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.
Proteasome and Ubiquitin Pathway Inhibitors
To confirm that the observed protein loss is due to proteasomal degradation, cells are pre-treated with a proteasome inhibitor, such as MG132. If the PROTAC is functioning as intended, inhibition of the proteasome should "rescue" the target protein from degradation. Similarly, inhibitors of the neddylation pathway (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases like CRBN, can also be used to validate the involvement of this E3 ligase family.
Data Presentation: Proteasome Inhibitor Rescue
| Treatment | Target Protein Level (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| Active PROTAC (100 nM) | 15% |
| MG132 (10 µM) | 110% |
| Active PROTAC (100 nM) + MG132 (10 µM) | 85% |
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Cell Seeding: Plate cells as described above.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Treatment: Add the active PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) to the inhibitor-containing media and incubate for the desired time.
-
Cell Lysis and Western Blot: Follow the protocol for Western Blot for Protein Degradation as described above. A significant increase in the target protein level in the co-treatment condition compared to the PROTAC-only condition indicates proteasome-dependent degradation.
CRBN Knockout/Knockdown Cells
To definitively demonstrate that the PROTAC's activity is dependent on the intended E3 ligase, experiments should be performed in cells where CRBN has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA or shRNA). The PROTAC should not induce degradation of the target protein in these cells.
Data Presentation: Effect of CRBN Knockout
| Cell Line | Treatment | Target Protein Level (Relative to Vehicle) |
| Wild-Type | Active PROTAC (100 nM) | 12% |
| CRBN Knockout | Active PROTAC (100 nM) | 98% |
Experimental Protocol: Western Blot in CRBN Knockout Cells
-
Cell Culture: Culture both wild-type and CRBN knockout cells under the same conditions.
-
PROTAC Treatment: Treat both cell lines with the active PROTAC at a fixed concentration.
-
Cell Lysis and Western Blot: Perform Western blotting as previously described to compare the levels of the target protein in both cell lines. The absence of degradation in the CRBN knockout cells confirms the CRBN-dependency of the PROTAC.
Off-Target Effects and Neosubstrate Degradation
A critical consideration for thalidomide-based PROTACs is the potential for off-target effects, including the degradation of endogenous "neosubstrates" of CRBN, such as the zinc finger transcription factors IKZF1 and IKZF3.[1] It is crucial to assess whether the PROTAC induces degradation of these known neosubstrates. For a comprehensive and unbiased view of off-target effects, quantitative proteomics is the gold standard.
Data Presentation: Neosubstrate Degradation
| Protein | Treatment | Fold Change vs. Vehicle |
| Target Protein | Active PROTAC (100 nM) | -8.5 |
| IKZF1 | Active PROTAC (100 nM) | -4.2 |
| IKZF3 | Active PROTAC (100 nM) | -5.1 |
Experimental Protocol: Quantitative Proteomics (TMT-Based)
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells, quantify protein concentration, and digest proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control.
By systematically performing these control experiments, researchers can build a robust body of evidence to support the specific, on-target mechanism of action of their thalidomide-based PROTACs, paving the way for their further development as potential therapeutics.
References
Choosing the Right Tool for the Job: A Comparative Guide to VHL and CRBN-based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase to recruit is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). The two most utilized E3 ligases, the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN), each present distinct advantages and disadvantages that can significantly impact the efficacy, selectivity, and pharmacological properties of a PROTAC. This guide provides an objective comparison of VHL- and CRBN-based PROTACs, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The fundamental mechanism of any PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. While the concept is straightforward, the choice between recruiting VHL or CRBN introduces a layer of complexity that can dictate the success or failure of a targeted degradation strategy.
At a Glance: Key Differences Between VHL and CRBN
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Ligand Properties | Larger, more complex ligands, often with poorer cell permeability.[] | Smaller, more drug-like ligands (e.g., derivatives of thalidomide), often with better oral bioavailability.[] |
| Binding Pocket | A more defined, deeper binding pocket leading to potentially higher selectivity.[] | A shallower, more permissive binding surface, which can accommodate a wider range of targets but may lead to off-target effects.[2] |
| Ternary Complex | Tends to form more rigid and stable ternary complexes.[2] | Forms more transient and dynamic ternary complexes, allowing for faster catalytic turnover.[2] |
| Expression Profile | Widespread tissue expression, but can be downregulated in certain hypoxic tumors.[][2] | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[2] |
| Subcellular Localization | Predominantly cytoplasmic.[][2] | Can shuttle between the nucleus and cytoplasm.[][2] |
| Off-Target Effects | Generally considered to have a cleaner off-target profile. | Ligands can induce degradation of endogenous neosubstrates (e.g., Ikaros and Aiolos), which can lead to immunomodulatory effects. |
| Clinical Experience | Several VHL-based PROTACs are in clinical development. | Numerous CRBN-based PROTACs are in clinical trials, benefiting from the long clinical history of immunomodulatory drugs (IMiDs). |
Performance Comparison: VHL- vs. CRBN-based PROTACs for Specific Targets
The choice between VHL and CRBN is often target and context-dependent. Below is a summary of quantitative data from studies directly comparing the degradation of specific proteins by VHL- and CRBN-recruiting PROTACs.
BRD4 (Bromodomain-containing protein 4)
BRD4 is a well-characterized epigenetic reader and a popular target for PROTAC development.
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| MZ1 | VHL | BRD4 | ~13 nM | >90% | HeLa |
| dBET1 | CRBN | BRD4 | ~3 nM | >90% | HeLa |
| PROTAC 17 | VHL | BRD4 | Low concentrations lead to >90% degradation | >90% | Not specified |
| PROTAC 3 | CRBN | BRD4 | 0.1-0.3 nM | Not specified | RS4;11 |
| PROTAC 5 | CRBN | BRD4 | Not specified | Time-dependent degradation | BxPC3 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum degradation achieved.
FLT3 (FMS-like tyrosine kinase 3)
FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
| PROTAC | E3 Ligase Recruited | Target | DC50 (nM) | Dmax (%) | Cell Line |
| Unspecified | VHL | FLT3 | ~10-100 | >90 | MV4-11[3] |
| Unspecified | VHL | FLT3 | ~10-100 | >90 | MOLM-14[3] |
| TL12-186 | CRBN | FLT3 | <100 | >85 | MOLM-14[3] |
| LWY-713 | CRBN | FLT3 | 0.614 | 94.8 | MV4-11[3] |
| CRBN(FLT3)-8 | CRBN | FLT3 | ~1-10 | >90 | MOLM-14[3] |
IRAK4 (Interleukin-1 receptor-associated kinase 4)
IRAK4 is a key kinase in the inflammatory signaling pathway.
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| KT-474 | CRBN | IRAK4 | 4.034 nM | >90% | RAW 264.7 |
| KT-474 | CRBN | IRAK4 | 8.9 nM | >90% | THP-1 |
| Unspecified | VHL | IRAK4 | 259 nM (optimized to 151 nM) | High levels | PBMCs |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: General mechanism of VHL- and CRBN-based PROTACs.
Caption: General experimental workflow for comparing PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the VHL- and CRBN-based PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase (VHL or CRBN) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.[5][6][7][8][9]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[10][11][12][13]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]
-
-
Signal Detection: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10][11][14]
Conclusion: A Matter of Strategic Selection
The decision to employ a VHL- or CRBN-based PROTAC is not a one-size-fits-all scenario. CRBN-based degraders often exhibit high potency and benefit from the well-established chemistry of their ligands, which has led to their rapid progression into clinical trials. However, the potential for off-target effects and the immunomodulatory activity of CRBN ligands must be carefully considered.
VHL-based PROTACs, on the other hand, may offer a more favorable selectivity profile.[] While their ligands can be more challenging to optimize for drug-like properties, they provide a valuable alternative, particularly when the neosubstrate degradation associated with CRBN is undesirable.
Ultimately, the optimal choice of E3 ligase will depend on a multitude of factors including the specific target protein, the desired therapeutic window, the cellular context, and the potential for resistance. A thorough understanding of the distinct characteristics of both VHL and CRBN is paramount for the successful design and development of novel and effective targeted protein degraders. As the field continues to evolve, a deeper understanding of the intricate interplay between the target, the PROTAC, and the E3 ligase will undoubtedly pave the way for even more sophisticated and precisely targeted therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
A Comparative Structural and Functional Guide to CRBN-Mediated Protein Degradation: Thalidomide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of ternary complexes formed by the E3 ubiquitin ligase Cereblon (CRBN), the neosubstrate transcription factor Ikaros (IKZF1), and the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). While the specific molecule "Thalidomide-NH-amido-PEG4-C2-NH2" is not characterized in publicly available literature, this guide uses the foundational thalidomide scaffold and its clinically significant derivatives as a robust framework for comparison. The principles and experimental methodologies detailed herein are directly applicable to the evaluation of novel CRBN-recruiting chemical entities.
Performance Comparison: Structural and Degradation Metrics
The efficacy of a molecular glue-type degrader is determined by its ability to induce a stable ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. Lenalidomide and pomalidomide were developed as more potent analogs of thalidomide, exhibiting enhanced affinity for CRBN and superior efficacy in degrading neosubstrates like IKZF1.[1][2]
Table 1: Comparative Efficacy of IMiDs in IKZF1 Degradation
| Compound | IKZF1 Degradation DC₅₀ (nM) | CRBN Binding Kd (nM) | Notes |
| Thalidomide | ~1800 | 2500 | Parent compound, lower potency. |
| Lenalidomide | ~100 | 445 | Increased potency over thalidomide.[2] |
| Pomalidomide | ~10 | 264 | Highest potency among the three.[2] |
DC₅₀ (half-maximal degradation concentration) and Kd (dissociation constant) values are compiled from various sources and should be considered representative. Absolute values can vary based on the specific cell line and assay conditions.
Table 2: Structural Basis for Ternary Complex Formation
High-resolution crystal structures of the DDB1-CRBN complex with IMiDs and IKZF1 have elucidated the molecular basis for their activity.[3] The IMiD molecule acts as a "molecular glue," creating a novel protein-protein interface between CRBN and a degron motif within the zinc finger domain of IKZF1.[4]
| PDB ID | Complex Components | Resolution (Å) | Key Structural Insights |
| 6H0F | DDB1-CRBN-Pomalidomide-IKZF1(ZF2) | 3.25 | Demonstrates the precise interactions at the CRBN-pomalidomide-IKZF1 interface, highlighting the role of the pomalidomide's amino group in stabilizing the complex.[3] |
| 4CI3 | DDB1-CRBN-Pomalidomide | 3.50 | Structure of the binary complex, showing how pomalidomide binds to the tri-tryptophan pocket of CRBN. |
The enhanced potency of lenalidomide and pomalidomide is attributed to an additional amino group on the phthalimide (B116566) ring, which forms a crucial hydrogen bond with the backbone of IKZF1, thereby stabilizing the ternary complex and promoting more efficient degradation.[1]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental processes is crucial for understanding and replicating studies in targeted protein degradation.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target and off-target performance of PROTACs (Proteolysis Targeting Chimeras) utilizing the Thalidomide-NH-amido-PEG4-C2-NH2 E3 ligase ligand-linker conjugate. This document outlines the inherent cross-reactivity associated with the thalidomide (B1683933) moiety, presents supporting experimental strategies, and offers detailed protocols for assessing the specificity of these powerful therapeutic molecules.
The use of this compound provides a readily available building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] While effective in hijacking the ubiquitin-proteasome system to degrade target proteins, the thalidomide core brings a well-documented potential for off-target effects.[4] Understanding and characterizing this cross-reactivity is paramount for the development of safe and effective PROTAC therapeutics.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
The primary mechanism of cross-reactivity for thalidomide-based PROTACs stems from the ability of the thalidomide moiety to act as a "molecular glue," recruiting not only the intended target protein but also a panel of endogenous proteins known as neosubstrates to the CRBN E3 ligase for degradation.[5] This can lead to unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[5][6]
A critical phenomenon to consider is the "hook effect," which occurs at high PROTAC concentrations.[5] In this scenario, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex (target-PROTAC-E3 ligase), leading to a decrease in degradation efficiency of the intended target.[7] Paradoxically, the binary PROTAC/E3 ligase complex may still be capable of recruiting and degrading low-affinity off-target proteins, exacerbating cross-reactivity.[5][7]
Comparative Data on Thalidomide-Based PROTAC Activity
While specific quantitative data for a PROTAC built with the this compound linker is not publicly available, the following tables summarize the general on-target and off-target profiles observed for this class of molecules.
Table 1: On-Target Degradation Performance of Representative Thalidomide-Based PROTACs
| Target Protein | PROTAC Concentration for 50% Degradation (DC50) | Maximum Degradation (Dmax) | Cell Line | Citation |
| BRD4 | Low nanomolar | >90% | Various cancer cell lines | [8] |
| SMARCA2 | Low nanomolar | >90% | Various cancer cell lines | [8] |
| CDK9 | 0.1 µM | Not specified | Not specified | [9] |
Table 2: Known Off-Target Neosubstrates of Thalidomide-Based PROTACs
| Off-Target Protein | Biological Function | Potential Consequence of Degradation | Citation |
| Ikaros (IKZF1) | Transcription factor in hematopoiesis | Immunomodulation, anti-myeloma effects | [5][6] |
| Aiolos (IKZF3) | Transcription factor in B-cell development | Immunomodulation, anti-myeloma effects | [5][6] |
| SALL4 | Transcription factor in embryonic development | Teratogenicity | [5][7] |
| CK1α | Kinase involved in various cellular processes | Anti-myelodysplastic syndrome effects | [6][7] |
| GSPT1 | Translation termination factor | Potential anti-cancer effects | Not specified |
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for assessing specificity.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the specificity of a PROTAC.
Key Experimental Protocols for Cross-Reactivity Assessment
To rigorously evaluate the specificity of a PROTAC derived from this compound, a multi-pronged approach is essential.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics provides a comprehensive and unbiased view of protein abundance changes following PROTAC treatment.
-
Protocol:
-
Cell Treatment: Treat the chosen cell line with the PROTAC at a concentration known to induce robust on-target degradation (e.g., 1 µM) and a vehicle control. A shorter treatment duration (e.g., 6-24 hours) is recommended to minimize the detection of secondary, downstream effects.[10]
-
Sample Preparation: Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Western Blotting for On-Target and Off-Target Validation
Western blotting is a targeted approach to confirm the degradation of the intended protein of interest and to validate potential off-targets identified through proteomics.
-
Protocol:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a defined period.
-
Lysate Preparation: Harvest cells and prepare protein lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and suspected off-target proteins. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection and quantification of protein bands.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC engages with its intended target in a cellular context.
-
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex between the target protein, PROTAC, and CRBN in live cells.[5]
-
Protocol:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® ligand in cells.
-
Cell Treatment: Add the HaloTag® NanoBRET™ 618 ligand and the PROTAC to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Strategies to Mitigate Cross-Reactivity
Should significant off-target degradation be observed, several strategies can be employed to improve the selectivity of thalidomide-based PROTACs:
-
Modification of the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates.[5]
-
Linker Optimization: The length, composition, and attachment point of the linker can significantly influence the geometry of the ternary complex and, consequently, its selectivity.[8]
-
Utilize a Different E3 Ligase: If mitigating off-target effects proves challenging, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct off-target profile, is a viable option.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Thalidomide-NH-amido-PEG4-C2-NH2: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical guidance for the proper disposal of Thalidomide-NH-amido-PEG4-C2-NH2, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety, environmental protection, and regulatory compliance.
Due to the inherent risks associated with thalidomide-based compounds and the potent nature of PROTACs, this compound must be managed as hazardous waste from its point of generation through to its final disposal.[3][4] Improper disposal can lead to environmental contamination and potential health risks.
Core Safety and Handling Principles
Thalidomide and its derivatives are known human teratogens, and therefore, this compound should be handled with extreme caution. All waste contaminated with this compound must be segregated from other laboratory waste streams. The primary and required method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3][6]
Hazard Assessment and Mitigation
| Hazard | Description | Primary Mitigation |
| Teratogenicity | Potential to cause severe birth defects upon exposure during pregnancy. | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood. |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[3][7] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat | A lab coat or other protective clothing should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator may be necessary if there is a risk of dust or aerosol formation. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[4] The container material should be compatible with any solvents used.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols. Indicate the date when waste is first added.
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, bench paper, pipette tips, and vials, in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[7] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[4]
Final Disposal
All waste containing this compound must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[4] This ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[5][8][9][10][11][12]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. youtube.com [youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-NH-amido-PEG4-C2-NH2
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Thalidomide-NH-amido-PEG4-C2-NH2. All personnel must adhere to these procedures to mitigate risks associated with this potent compound.
This compound is a research chemical that incorporates a thalidomide-based cereblon ligand, used in technologies like PROTACs.[1][2][3][4][5] Due to its structural similarity to thalidomide (B1683933), a substance with known potent biological activity and reproductive toxicity, this compound must be handled with the utmost care.[6] Although a specific Safety Data Sheet (SDS) for this novel conjugate is not publicly available, the following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and thalidomide analogs.[6][7][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[7][9] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[7] | |
| Disposable Respirators (e.g., N95) | Not recommended as primary protection for handling highly potent compounds, but can be used for low-risk activities.[7] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves are required. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[7][8] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles providing a complete seal around the eyes are essential. A face shield can be worn over goggles for additional protection.[7] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is critical for minimizing exposure risk during the handling of potent compounds.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box.
-
Training: All personnel must be trained on the specific hazards of thalidomide and its analogs, as well as the proper use of all required PPE.[10]
-
Spill Kit: A spill kit appropriate for potent chemical compounds must be readily accessible.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a containment enclosure to prevent dust dissemination.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize splashing.[7] Keep containers covered whenever possible.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or aerosols and prevent any contact with skin and eyes.[10]
3. Post-Handling and Decontamination:
-
Decontamination: All surfaces and equipment that may have come into contact with the compound must be thoroughly decontaminated with a validated cleaning agent.[7]
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. Single-use PPE should be disposed of as hazardous waste.[7]
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin with soap and water.[7]
Caption: Workflow for the safe handling of potent compounds.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, sealed container for all solid and liquid waste containing the compound.
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, coveralls, and absorbent materials from spills, must be disposed of as hazardous waste.
2. Storage and Documentation:
-
Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.[6]
-
Record Keeping: Maintain a detailed log of all generated waste, including the chemical name, quantity, and date of generation.[6]
3. Final Disposal:
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, state, and federal regulations.
Caption: Workflow for the safe disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. aiha.org [aiha.org]
- 10. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
